Spaglumic Acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O8 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[(2,2,2-trideuterioacetyl)amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1/i1D3 |
InChI Key |
OPVPGKGADVGKTG-LLYRNZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Spaglumic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spaglumic Acid-d3, the deuterated stable isotope-labeled form of Spaglumic Acid (N-acetyl-L-aspartyl-L-glutamic acid or NAAG), is a critical tool in neuroscience and pharmaceutical research. Its primary application lies in its use as an internal standard for the precise quantification of endogenous Spaglumic Acid in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role in the quantitative analysis of its non-deuterated counterpart. Furthermore, it delves into the biological significance of Spaglumic Acid as a neuromodulator, detailing its mechanism of action through the metabotropic glutamate receptor 3 (mGluR3) signaling pathway. Detailed experimental protocols for synthesis and quantitative analysis are provided to facilitate its application in a research setting.
Introduction
Spaglumic Acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a significant role as a neuromodulator, primarily by acting as a selective agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[1][2][3] This interaction leads to the inhibition of glutamate release, thereby modulating excitatory neurotransmission.[4] Given its role in regulating neuronal activity, Spaglumic Acid is a molecule of interest in various neurological and psychiatric conditions.
This compound is the deuterated analog of Spaglumic Acid. The incorporation of three deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to the endogenous analyte. This makes this compound an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample processing.
Chemical and Physical Properties
The chemical properties of Spaglumic Acid and its deuterated analog are summarized in the table below.
| Property | Spaglumic Acid | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₈ | C₁₁H₁₃D₃N₂O₈ |
| Molecular Weight | 304.25 g/mol | 307.27 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3 |
| Synonyms | N-Acetyl-L-aspartyl-L-glutamic acid, NAAG, Isospaglumic acid | N-(N-Acetyl-L-α-aspartyl)-L-glutamic Acid-d3, NAAG-d3 |
| CAS Number | 3106-85-2 | Not available |
Synthesis of Spaglumic Acid
Experimental Protocol: One-Pot Synthesis of Spaglumic Acid
This protocol describes the synthesis of the non-deuterated form and serves as a template for the synthesis of the deuterated analog.
Materials:
-
L-aspartic acid
-
Acetic anhydride
-
Glutamic acid dibenzyl ester
-
Palladium on carbon (Pd/C) catalyst
-
Ultrasound bath
-
Anion-exchange chromatography column
Methodology:
-
Acetylation of Aspartic Acid: L-aspartic acid is acetylated using acetic anhydride in an ultrasound-promoted reaction.
-
Dehydration and Condensation: The acetylated aspartic acid undergoes dehydration, followed by condensation with glutamic acid dibenzyl ester.
-
Hydrogenolysis: The resulting product is subjected to hydrogenolysis using a Pd/C catalyst to remove the benzyl protecting groups.
-
Purification: The α- and β-isomers of Spaglumic Acid are separated and purified using anion-exchange chromatography.
To synthesize this compound, a similar procedure would be followed, substituting L-glutamic acid dibenzyl ester with its deuterated counterpart.
Biological Role and Signaling Pathway
Spaglumic Acid (NAAG) functions as a neuromodulator by activating presynaptic mGluR3, a G-protein coupled receptor. This activation inhibits the release of glutamate, a primary excitatory neurotransmitter, providing a negative feedback mechanism to prevent excessive neuronal excitation.
The NAAG-mGluR3 Signaling Pathway
The signaling cascade initiated by the binding of NAAG to mGluR3 is depicted in the following diagram.
Caption: NAAG-mGluR3 signaling pathway in the presynaptic terminal.
Pathway Description:
-
Binding: Spaglumic Acid (NAAG) binds to the mGluR3 receptor on the presynaptic membrane.
-
G-protein Activation: This binding activates an inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
PKA Inactivation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).
-
Calcium Channel Modulation: PKA is unable to phosphorylate and modulate voltage-gated calcium channels, leading to their inhibition.
-
Reduced Glutamate Release: The decreased influx of calcium ions into the presynaptic terminal results in a reduction of glutamate release into the synaptic cleft.
-
Modulation of Postsynaptic Activity: The reduced glutamate in the synapse leads to decreased activation of postsynaptic glutamate receptors and subsequent modulation of neuronal excitability.
Quantitative Analysis using this compound
The primary application of this compound is as an internal standard for the quantification of endogenous Spaglumic Acid (NAAG) in biological samples such as brain tissue, cerebrospinal fluid (CSF), and plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for this purpose.
Experimental Protocol: Quantification of NAAG by LC-MS/MS
The following is a generalized protocol based on established methods for the analysis of similar compounds.
Materials:
-
Biological matrix (e.g., plasma, CSF, brain homogenate)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
LC-MS/MS system (e.g., triple quadrupole)
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add a known concentration of this compound internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) to isolate the analyte and internal standard. A mixed-mode anion exchange SPE cartridge is often suitable for acidic compounds like NAAG.
-
-
LC Separation:
-
Column: A C18 or a cyano (CN) column is typically used for separation. (e.g., ACE 5CN, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).
-
Gradient: A gradient elution is typically employed to achieve optimal separation from matrix components.
-
Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for acidic molecules like Spaglumic Acid.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Spaglumic Acid and this compound.
-
Spaglumic Acid (NAAG): A potential transition is m/z 303.1 → 146.1 (corresponding to the deprotonated molecule and a characteristic fragment).
-
This compound (NAAG-d3): The corresponding transition would be m/z 306.1 → 146.1 or another suitable fragment.
-
-
The instrument parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity for both transitions.
-
Data Presentation: Method Validation Summary
A validated LC-MS/MS method for the quantification of NAAG would typically have the following performance characteristics. The data presented below is illustrative of a well-validated assay.
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 80% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of NAAG using this compound.
Conclusion
This compound is an indispensable tool for researchers in neuroscience and drug development. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of endogenous Spaglumic Acid, facilitating studies on its physiological and pathological roles. A thorough understanding of its properties, synthesis, and analytical applications, as well as the biological context of its non-deuterated counterpart, is crucial for its effective implementation in research. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important molecule.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of alpha-, beta- and cyclic spaglumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Spaglumic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spaglumic Acid-d3, a deuterated analog of the endogenous neuropeptide Spaglumic Acid (N-acetyl-aspartyl-glutamate or NAAG). This document details its molecular properties, provides hypothetical yet detailed experimental protocols for its synthesis, purification, and quantification, and illustrates its role in glutamatergic neurotransmission.
Core Data Presentation
Quantitative data for this compound and its non-labeled counterpart are summarized in the table below for easy comparison.
| Property | This compound | Spaglumic Acid (NAAG) |
| Molecular Formula | C₁₁H₁₃D₃N₂O₈[1][2][3] | C₁₁H₁₆N₂O₈[4][5] |
| Molecular Weight | 307.27 g/mol | 304.25 - 304.26 g/mol |
| Alternate Names | N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3 | N-Acetyl-L-aspartyl-L-glutamic acid, NAAG |
| Primary Function | Isotope-labeled internal standard for mass spectrometry | Endogenous neuropeptide, mGluR3 agonist |
Experimental Protocols
The following sections provide detailed, illustrative methodologies for the synthesis, purification, and quantification of this compound. These protocols are based on established chemical principles and published methods for analogous compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of [³H]NAAG and involves the coupling of N-acetyl-aspartic acid with a deuterated glutamic acid derivative.
Materials:
-
N-acetyl-L-aspartic acid
-
L-glutamic acid-d3 (specifically, L-glutamic acid-2,3,3-d3)
-
Protecting group reagents (e.g., benzyl alcohol, thionyl chloride)
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS))
-
Deuterated solvents (e.g., Deuterated Dimethylformamide (DMF-d7))
-
Catalyst for deprotection (e.g., Palladium on carbon (Pd/C))
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Protection of L-glutamic acid-d3: The carboxylic acid groups of L-glutamic acid-d3 are protected, for instance, by esterification with benzyl alcohol in the presence of an acid catalyst to yield the dibenzyl ester.
-
Activation of N-acetyl-L-aspartic acid: The carboxylic acid group of N-acetyl-L-aspartic acid that will form the peptide bond is activated using a coupling agent like DCC and NHS in an anhydrous, deuterated aprotic solvent like DMF-d7 to form an NHS-ester.
-
Coupling Reaction: The protected L-glutamic acid-d3 dibenzyl ester is added to the solution of the activated N-acetyl-L-aspartic acid. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Deprotection: The resulting protected dipeptide is deprotected via catalytic hydrogenation using Pd/C to remove the benzyl protecting groups, yielding this compound.
-
Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then ready for purification.
Purification of this compound by HPLC
High-performance liquid chromatography (HPLC) is a standard method for purifying small molecules like this compound.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is suitable for this polar compound.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: A shallow gradient from 0% to 30% Solvent B over 30 minutes.
-
Detection: UV detection at a wavelength of 214 nm.
-
Sample Preparation: The crude product is dissolved in a minimal amount of the initial mobile phase.
Procedure:
-
The crude this compound is dissolved in the mobile phase and filtered to remove any particulate matter.
-
The sample is injected onto the preparative HPLC column.
-
The gradient elution is performed, and fractions are collected based on the UV chromatogram.
-
Fractions corresponding to the this compound peak are collected and pooled.
-
The collected fractions are lyophilized to obtain the purified this compound as a white solid.
-
The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry.
Quantification of this compound by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is ideal for the quantification of this compound in biological matrices, often as an internal standard for the quantification of endogenous Spaglumic Acid.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Spaglumic Acid: Precursor ion (m/z) 303.1 → Product ion (m/z) 146.1 (corresponding to the glutamate fragment).
-
This compound: Precursor ion (m/z) 306.1 → Product ion (m/z) 149.1 (corresponding to the glutamate-d3 fragment).
-
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase (HILIC): A gradient of acetonitrile with 0.1% formic acid (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Sample Preparation: Protein precipitation of the biological sample (e.g., brain homogenate, plasma) with a cold organic solvent (e.g., acetonitrile) containing a known concentration of this compound as the internal standard. The supernatant is then evaporated and reconstituted in the initial mobile phase.
Procedure:
-
Prepare a calibration curve of Spaglumic Acid with a constant concentration of this compound.
-
Prepare the biological samples as described above.
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode using the specified transitions.
-
Quantify the amount of endogenous Spaglumic Acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Signaling Pathway of Spaglumic Acid (NAAG)
Caption: Glutamatergic synapse showing NAAG's modulatory role.
Experimental Workflow for Quantification
Caption: Workflow for stable isotope dilution LC-MS/MS.
References
- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-acetyl-l-aspartyl-l-glutamic acid; [3 H]NAAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Deuterated Spaglumic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic Acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1][2] It plays a crucial role in a variety of neurological processes by acting as a selective agonist at the metabotropic glutamate receptor type 3 (mGluR3) and as a weak agonist at NMDA receptors.[2] The use of deuterated Spaglumic Acid, such as Spaglumic Acid-d3, is invaluable in mass spectrometry-based quantification, allowing for precise measurement in biological matrices by serving as an ideal internal standard. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule.
This guide details a proposed synthesis of this compound, where the three deuterium atoms are incorporated into the N-acetyl group. This specific labeling is chemically stable and synthetically accessible.
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of L-aspartic acid and L-glutamic acid, followed by N-acetylation using a deuterated acetylating agent. To ensure regioselectivity and prevent side reactions, protection of the carboxylic acid and amino groups is necessary.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on standard peptide synthesis and deuteration methodologies.
Materials and Reagents
| Reagent | Supplier | Purity |
| L-Aspartic acid | Sigma-Aldrich | ≥98% |
| L-Glutamic acid | Sigma-Aldrich | ≥98% |
| Benzyl alcohol | Acros Organics | 99% |
| Di-tert-butyl dicarbonate | TCI | >98% |
| Acetic anhydride-d6 | Cambridge Isotope Laboratories | 99 atom % D |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Combi-Blocks | ≥98% |
| Hydroxybenzotriazole (HOBt) | Oakwood Chemical | ≥98% |
| Trifluoroacetic acid (TFA) | Fisher Scientific | ≥99% |
| Palladium on carbon (10%) | Strem Chemicals | |
| Deuterium gas (D2) | Cambridge Isotope Laboratories | 99.8 atom % D |
| Dichloromethane (DCM) | VWR | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Alfa Aesar | Anhydrous, 99.8% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
Step-by-Step Synthesis
Step 1: Protection of L-Aspartic Acid (β-benzyl ester)
-
Suspend L-aspartic acid (1 equiv.) in benzyl alcohol (10 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion (monitored by TLC), cool the reaction and add diethyl ether to precipitate the product.
-
Filter and wash the solid with diethyl ether to yield L-aspartic acid β-benzyl ester.
Step 2: Protection of L-Glutamic Acid (di-tert-butyl ester)
-
Suspend L-glutamic acid (1 equiv.) in tert-butanol.
-
Add di-tert-butyl dicarbonate (2.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify by column chromatography to obtain L-glutamic acid di-tert-butyl ester.
Step 3: Peptide Coupling
-
Dissolve protected L-aspartic acid (1 equiv.) and protected L-glutamic acid (1 equiv.) in anhydrous DMF.
-
Add HOBt (1.1 equiv.) and EDC (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the protected dipeptide.
Step 4: N-Acetylation with Deuterated Acetic Anhydride
-
Dissolve the protected dipeptide (1 equiv.) in anhydrous DCM.
-
Add triethylamine (1.5 equiv.) and cool the solution to 0 °C.
-
Slowly add acetic anhydride-d6 (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the protected, deuterated dipeptide.
Step 5: Deprotection
-
Dissolve the protected, deuterated dipeptide in a solution of 50% TFA in DCM.
-
Stir at room temperature for 2 hours to remove the tert-butyl protecting groups.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in methanol and add 10% Pd/C.
-
Subject the mixture to a deuterium gas (D2) atmosphere and stir vigorously for 12 hours to remove the benzyl group.
-
Filter the reaction through Celite and concentrate the filtrate to yield the final product, this compound.
Characterization Data
The final product should be characterized by mass spectrometry and NMR to confirm its identity and isotopic purity.
| Analysis | Expected Result |
| Mass Spectrometry (ESI-) | [M-H]⁻ = 306.1 |
| ¹H NMR (D₂O) | Absence of a singlet around 2.0 ppm corresponding to the acetyl methyl protons. |
| ²H NMR (H₂O) | Presence of a singlet corresponding to the acetyl deuterons. |
| Isotopic Purity | ≥98 atom % D |
Biological Signaling Pathway
Spaglumic Acid (NAAG) is synthesized in neurons and released into the synaptic cleft where it modulates neuronal activity, primarily through its interaction with mGluR3 on presynaptic terminals and astrocytes.
References
An In-depth Technical Guide to the Mechanism of Action of Spaglumic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spaglumic Acid, also known as N-acetyl-aspartyl-glutamate (NAAG), is an endogenous dipeptide with multifaceted neuromodulatory and anti-inflammatory properties. Its deuterated form, Spaglumic Acid-d3, is an isotopically labeled analogue developed to potentially enhance its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core mechanisms of action of Spaglumic Acid, which are presumed to be identical for its deuterated counterpart. The primary mechanisms include selective agonism at the metabotropic glutamate receptor 3 (mGluR3), weak antagonism at the N-methyl-D-aspartate (NMDA) receptor, and stabilization of mast cells. This document details the signaling pathways, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and drug development.
Introduction to Spaglumic Acid and the Role of Deuteration
Spaglumic Acid (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. It is involved in a variety of physiological processes, and its dysregulation has been implicated in several neurological and inflammatory conditions. This compound is a deuterated version of the molecule, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution does not alter the fundamental mechanism of action but is a common strategy in drug development to improve pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic breakdown, potentially leading to a longer half-life, increased exposure, and a more favorable dosing regimen with potentially reduced side effects.
Core Mechanisms of Action
Spaglumic Acid exerts its effects through three primary mechanisms:
-
Metabotropic Glutamate Receptor 3 (mGluR3) Agonism: This is considered the principal mechanism for its neuromodulatory effects.
-
N-Methyl-D-Aspartate (NMDA) Receptor Modulation: Spaglumic Acid acts as a weak antagonist at NMDA receptors.
-
Mast Cell Stabilization: This mechanism underlies its therapeutic use in allergic conditions such as allergic conjunctivitis.
Metabotropic Glutamate Receptor 3 (mGluR3) Agonism
Spaglumic Acid is a selective agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[1] Activation of this G-protein coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP leads to the inhibition of voltage-gated calcium channels, which in turn suppresses the release of excitatory neurotransmitters, primarily glutamate, from the presynaptic terminal. This negative feedback mechanism plays a crucial role in preventing glutamate excitotoxicity.
Signaling Pathway
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| EC50 | 11–100 µM | mGluR3 | [1] |
| IC50 | < 5 µM | mGluR3 (displacement of LY354740) | [1] |
Experimental Protocol: cAMP Functional Assay
This protocol outlines a method to determine the effect of this compound on intracellular cAMP levels in cells expressing mGluR3.
Objective: To quantify the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human mGluR3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well microplates
Procedure:
-
Cell Culture: Culture HEK293-mGluR3 cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for a specified time (e.g., 30 minutes). d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
NMDA Receptor Modulation
Spaglumic Acid acts as a weak antagonist at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity. The antagonism at this receptor may contribute to its neuroprotective effects by reducing excessive calcium influx during excitotoxic conditions.
Signaling Pathway
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| EC50 | 666 µM | NMDA Receptor |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of this compound on NMDA receptor currents.
Objective: To determine the inhibitory effect of this compound on NMDA-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External recording solution (containing Mg²⁺-free buffer, glycine, and tetrodotoxin to block sodium channels)
-
Internal pipette solution (containing CsF or CsCl to block potassium channels)
-
NMDA
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Prepare cultured neurons on coverslips.
-
Recording: a. Establish a whole-cell patch-clamp configuration on a neuron. b. Hold the cell at a negative membrane potential (e.g., -60 mV). c. Perfuse the cell with the external solution containing a fixed concentration of NMDA to elicit an inward current. d. Once a stable baseline current is established, co-apply this compound at various concentrations with NMDA.
-
Data Acquisition: Record the NMDA-mediated currents in the absence and presence of different concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the inward currents. Plot the percentage inhibition of the NMDA current against the log of the this compound concentration to determine the IC50.
Mast Cell Stabilization
Spaglumic Acid is used as a topical treatment for allergic conjunctivitis, where it is thought to act as a mast cell stabilizer. This mechanism involves preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.
Signaling Pathway
Quantitative Data
Experimental Protocol: Mast Cell Degranulation Assay
This protocol describes a general method to assess the mast cell stabilizing properties of a compound like this compound.
Objective: To determine the ability of this compound to inhibit compound 48/80-induced histamine release from rat peritoneal mast cells.
Materials:
-
Male Wistar rats
-
Compound 48/80 (degranulating agent)
-
This compound
-
Tyrode's solution
-
Toluidine blue stain
-
Microscope
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats.
-
Pre-incubation: Pre-incubate the isolated mast cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes).
-
Degranulation Induction: Add compound 48/80 to induce mast cell degranulation and incubate for a specified time (e.g., 10 minutes).
-
Staining and Visualization: Stain the cells with toluidine blue and observe under a microscope.
-
Quantification: Count the number of granulated and degranulated mast cells in multiple fields of view for each treatment group.
-
Data Analysis: Calculate the percentage of mast cell protection for each concentration of this compound and determine the IC50 value.
Conclusion
This compound operates through a multi-target mechanism of action, primarily as a selective agonist of mGluR3, a weak antagonist of NMDA receptors, and a stabilizer of mast cells. The deuteration of Spaglumic Acid is intended to optimize its pharmacokinetic profile without altering its pharmacological targets. The synergistic action at these distinct molecular targets provides a plausible explanation for its observed neuroprotective and anti-allergic therapeutic effects. Further research, particularly to quantify its mast cell stabilizing properties and to fully elucidate the in vivo consequences of its deuteration, will be crucial for the continued development and clinical application of this compound.
References
The Biological Function of Spaglum M-d3 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic Acid, chemically known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its deuterated form, Spaglumic Acid-d3, serves as a stable isotope-labeled internal standard, crucial for pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for the precise quantification and tracing of Spaglumic Acid in biological matrices, providing invaluable data for drug development and neurophysiological research. This technical guide provides an in-depth overview of the biological functions of Spaglumic Acid in the CNS, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Core Biological Functions in the CNS
Spaglumic Acid (NAAG) plays a multifaceted role as a neuromodulator, primarily interacting with two key receptor types: metabotropic glutamate receptor 3 (mGluR3) and N-methyl-D-aspartate (NMDA) receptors.[1][3]
Selective Agonism at mGluR3
NAAG is a highly selective agonist at the mGluR3 receptor.[1] The activation of these presynaptic autoreceptors leads to a reduction in the release of glutamate, thereby providing a negative feedback mechanism to prevent excessive glutamatergic signaling. This function is critical in maintaining synaptic homeostasis and has neuroprotective effects. The signaling cascade initiated by mGluR3 activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of voltage-dependent calcium conductance.
Modulation of NMDA Receptors
NAAG also interacts with NMDA receptors, although with a lower affinity compared to its action on mGluR3. Its effect on NMDA receptors is complex, exhibiting both antagonistic and agonistic properties depending on the receptor subunit composition and the local pH of the tissue. This modulation of NMDA receptor activity contributes to its role in synaptic plasticity, including long-term potentiation and depression.
Neuroprotection
By activating mGluR3 and reducing glutamate release, NAAG exhibits significant neuroprotective properties. This is particularly relevant in conditions of excitotoxicity, where excessive glutamate can lead to neuronal damage.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of Spaglumic Acid (NAAG) with its primary receptor targets in the CNS.
| Parameter | Receptor | Value | Assay Conditions | Reference |
| EC50 | mGluR3 | 11–100 µM | Dependent on assay conditions | |
| IC50 | mGluR3 | < 5 µM | Displacement assay with LY354740 | |
| EC50 | NMDA Receptor | 666 µM |
Table 1: Receptor Binding and Activation Data for Spaglumic Acid (NAAG)
Signaling Pathways and Metabolic Fate
The biological actions of Spaglumic Acid are mediated through specific signaling pathways and its metabolism is tightly regulated.
Signaling Pathway of Spaglumic Acid (NAAG) at the Synapse
References
Spaglumic Acid-d3 as a Marker of Neuronal Integrity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-α-aspartyl-L-glutamic acid (Spaglumic Acid or NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a crucial role in neuronal signaling and has been identified as a potential biomarker for neuronal integrity.[1] Its deuterated isotopologue, Spaglumic Acid-d3, serves as an essential internal standard for the accurate quantification of NAAG in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the role of Spaglumic Acid as a marker of neuronal integrity, detailed experimental protocols for its quantification, and a visualization of its key signaling pathway.
The Role of Spaglumic Acid (NAAG) in Neuronal Health and Disease
Spaglumic Acid's role in the central nervous system is primarily mediated through its interaction with the type 3 metabotropic glutamate receptor (mGluR3), for which it is a highly selective agonist.[1] The concentration of NAAG in the synaptic cleft is tightly regulated by the enzyme Glutamate Carboxypeptidase II (GCPII), which hydrolyzes NAAG into N-acetylaspartate (NAA) and glutamate.[2]
Under normal physiological conditions, NAAG's activation of presynaptic mGluR3 receptors leads to a decrease in the release of glutamate, a primary excitatory neurotransmitter. This modulation is critical for preventing excitotoxicity, a pathological process in which excessive glutamate receptor stimulation leads to neuronal damage and death. This neuroprotective mechanism is a key area of interest in conditions such as traumatic brain injury (TBI), stroke, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][3]
In states of neuronal injury, the expression and activity of GCPII can be upregulated. This increased enzymatic activity leads to a reduction in NAAG levels and a subsequent increase in glutamate concentrations, exacerbating excitotoxic damage. Therefore, quantifying the levels of NAAG in biological fluids, such as cerebrospinal fluid (CSF), can provide a valuable indication of the state of neuronal integrity. Lower levels of NAAG may correlate with increased neuronal damage.
Quantitative Analysis of Spaglumic Acid using this compound
Accurate and precise quantification of NAAG in complex biological matrices like CSF is achieved using LC-MS/MS with a stable isotope-labeled internal standard. This compound is the ideal internal standard for this purpose as it shares identical chemical and physical properties with the endogenous analyte, but is mass-differentiated, allowing for correction of matrix effects and variations during sample preparation and analysis.
Experimental Protocol: Quantification of NAAG in Human Cerebrospinal Fluid (CSF)
This protocol provides a generalized procedure for the quantification of NAAG in human CSF using this compound as an internal standard, based on established LC-MS/MS methodologies for similar small molecules.
1. Materials and Reagents:
-
Spaglumic Acid (NAAG) reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human cerebrospinal fluid (CSF) samples
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)
2. Sample Preparation: a. Thawing and Spiking: Thaw frozen CSF samples on ice. To 100 µL of CSF, add a precise volume of this compound internal standard solution (concentration to be optimized, e.g., 50 ng/mL). Vortex briefly. b. Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the CSF sample. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. d. Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube. e. Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples): i. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. ii. Load the supernatant onto the conditioned SPE cartridge. iii. Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities. iv. Elute the analyte and internal standard with 1 mL of methanol. f. Drying and Reconstitution: Evaporate the eluate (or the supernatant from step 2d if SPE is not used) to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. g. Transfer for Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The exact gradient profile should be optimized for optimal separation.
- Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Optimization is required to determine the most sensitive mode for NAAG.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Spaglumic Acid and this compound need to be determined by infusing the pure standards into the mass spectrometer. The most intense and specific transitions should be selected for quantification.
- Instrument Parameters: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
4. Data Analysis and Quantification:
- Integrate the peak areas of the MRM transitions for both Spaglumic Acid and this compound.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of a series of known concentrations of Spaglumic Acid standards (spiked into a surrogate matrix like artificial CSF) against their corresponding concentrations.
- Determine the concentration of Spaglumic Acid in the unknown CSF samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table is a representative example of how quantitative data for Spaglumic Acid (NAAG) in CSF could be presented in a study investigating its role as a biomarker in traumatic brain injury. The data presented here is hypothetical and for illustrative purposes only, as specific data from a study using this compound was not publicly available.
| Patient Group | N | Time Post-Injury | Mean NAAG Concentration (ng/mL) | Standard Deviation (ng/mL) | p-value (vs. Control) |
| Healthy Control | 20 | N/A | 150.2 | 25.5 | N/A |
| Mild TBI | 35 | 24 hours | 115.8 | 30.1 | < 0.05 |
| Severe TBI | 25 | 24 hours | 75.4 | 22.8 | < 0.001 |
| Mild TBI | 35 | 72 hours | 125.3 | 28.9 | > 0.05 |
| Severe TBI | 25 | 72 hours | 88.9 | 25.1 | < 0.01 |
Signaling Pathway and Experimental Workflow Visualization
GCPII-NAAG-mGluR3 Signaling Pathway in Neuronal Excitotoxicity
The following diagram illustrates the key components and interactions of the GCPII-NAAG-mGluR3 signaling pathway, particularly in the context of neuronal injury and excitotoxicity.
Caption: GCPII-NAAG-mGluR3 signaling pathway in neuronal excitotoxicity.
Experimental Workflow for NAAG Quantification
The diagram below outlines the major steps in the experimental workflow for quantifying NAAG in CSF samples using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for NAAG quantification in CSF.
Conclusion
Spaglumic Acid (NAAG) is a promising biomarker for assessing neuronal integrity, with its levels reflecting the balance between neuroprotective signaling and excitotoxic processes. The accurate quantification of NAAG in biological fluids is paramount for its clinical and research applications. The use of this compound as an internal standard in LC-MS/MS methods provides the necessary precision and accuracy for these measurements. The detailed experimental protocol and understanding of the underlying signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of Spaglumic Acid as a valuable tool in the study and treatment of neurological disorders. Further research is warranted to establish definitive clinical correlations between CSF NAAG levels and the severity and prognosis of various forms of neuronal injury.
References
- 1. Spaglumic acid | CAS 3106-85-2 | a-NAAG | Tocris Bioscience [tocris.com]
- 2. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, diabetic neuropathy, CNS injury and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Spaglumic Acid-d3 in Water and Methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data for Spaglumic Acid-d3 in water and methanol. Due to a lack of specific quantitative data for the deuterated form, this document summarizes the solubility of its non-deuterated counterpart, Spaglumic Acid, to serve as a valuable reference point for researchers. Additionally, a detailed experimental protocol for determining solubility is provided, alongside a visual workflow to guide laboratory practice.
Quantitative Solubility Data
The table below summarizes the reported solubility of Spaglumic Acid in water.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Water | Soluble to 100 mM | 100 mM | [2] |
| Water | 29 mg/mL | 95.32 mM | [3] |
| Water | 100 mg/mL | 328.68 mM | [4] |
| Water | <30.43 mg/mL | <100 mM |
Note: The molecular weight of Spaglumic Acid is approximately 304.26 g/mol , which was used for the molar concentration calculations. The molecular weight of this compound is approximately 307.27 g/mol . It is important to note that techniques such as sonication and heating may be used to aid dissolution.
No quantitative solubility data for Spaglumic Acid or this compound in methanol was identified in the reviewed sources.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound such as this compound in water and methanol using the shake-flask method, a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in water and methanol at a specified temperature.
Materials:
-
This compound
-
Deionized water
-
Methanol (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent (water or methanol) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.
-
For finer particles, centrifuge the samples at a high speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved particles. This step is critical to prevent overestimation of solubility.
-
Precisely dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or moles/liter (M).
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Navigating the Long-Term Viability of Spaglumic Acid-d3 Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the long-term storage and stability of Spaglumic Acid-d3 powder. In the realm of pharmaceutical research and development, ensuring the integrity of deuterated compounds like this compound is paramount for the reliability and reproducibility of experimental outcomes. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, designed to assist researchers in maintaining the quality of this critical research material.
Core Principles of this compound Stability
This compound, a deuterated analog of N-acetylaspartylglutamate (NAAG), is a valuable tool in metabolic and pharmacokinetic studies. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic fate of the molecule, making its stability a key factor in experimental design. The stability of this compound powder is influenced by several factors, including temperature, moisture, and light.
Recommended Storage and Handling
To ensure the long-term stability of this compound powder, it is crucial to adhere to strict storage and handling protocols. The following table summarizes the recommended conditions based on available data for the non-deuterated form and general guidelines for deuterated compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage (up to 3 years)[1][2][3] | Minimizes chemical degradation and preserves the integrity of the powder. |
| 4°C for short-term storage (up to 2 years)[2] | Suitable for immediate or frequent use, but long-term stability is reduced compared to -20°C. | |
| Moisture | Store in a tightly sealed container with a desiccant. | Spaglumic Acid is susceptible to hydrolysis; minimizing moisture is critical. |
| Light | Protect from direct sunlight.[1] | Exposure to light can induce photolytic degradation. |
| In Solvent | -80°C for up to 1 year | For solutions, ultra-low temperatures are recommended to prevent degradation in the aqueous environment. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting stability data. Based on the structure of the molecule and data from similar compounds, the primary degradation pathways are likely to be hydrolysis and oxidation.
The most well-documented degradation pathway for the non-deuterated form, N-acetylaspartylglutamate (NAAG), is enzymatic hydrolysis. This process is catalyzed by the enzyme glutamate carboxypeptidase II, which cleaves the peptide bond to yield N-acetylaspartate (NAA) and glutamate. While this is a biological process, it highlights the inherent susceptibility of the peptide bond to cleavage.
In the absence of enzymes, chemical hydrolysis of the amide linkages can occur, particularly under acidic or basic conditions and in the presence of moisture. This can lead to the breakdown of the molecule into its constituent amino acids or other degradation products.
Oxidative degradation can also occur, particularly at the glutamate residue, which is susceptible to oxidation. The presence of oxygen and trace metal ions can catalyze these reactions, leading to the formation of various oxidation products.
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial to confirm the long-term viability of this compound powder. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is a commonly used technique for this purpose.
Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.
Methodology:
-
Column: A reverse-phase C18 column is typically suitable for separating polar compounds like this compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection at a wavelength of 210-220 nm is a common choice for molecules with amide bonds. LC-MS provides higher specificity and sensitivity and can be used to identify unknown degradation products.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the this compound powder to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the parent compound from all significant degradants.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound powder under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: At least three batches of this compound powder should be packaged in containers that mimic the proposed storage and distribution packaging.
-
Storage Conditions: Samples should be stored at the recommended long-term condition (-20°C ± 5°C) and, if desired, at an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability.
-
Testing Frequency:
-
Long-Term: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Samples should be tested at 0, 1, 2, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be analyzed for:
-
Appearance (visual inspection)
-
Assay (using the validated stability-indicating method)
-
Purity (quantification of degradation products)
-
Moisture content (e.g., by Karl Fischer titration)
-
Data Presentation
While specific long-term stability data for this compound powder is not publicly available, the following table provides a template for summarizing such data once generated from a stability study.
Table 1: Example Stability Data Summary for this compound Powder at -20°C
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 0 | White to off-white powder | 100.0 | 0.10 |
| 3 | Conforms | 99.8 | 0.12 |
| 6 | Conforms | 99.7 | 0.15 |
| 12 | Conforms | 99.5 | 0.20 |
| 24 | Conforms | 99.2 | 0.25 |
| 36 | Conforms | 99.0 | 0.30 |
Conclusion
The long-term stability of this compound powder is critical for its effective use in research and development. By adhering to the recommended storage conditions of -20°C in a dry, dark environment, researchers can significantly mitigate the risk of degradation. The primary degradation pathways are anticipated to be hydrolysis and oxidation. A comprehensive stability testing program, utilizing a validated stability-indicating analytical method, is essential to establish a definitive shelf-life and ensure the continued quality and integrity of this important deuterated compound. This guide provides the foundational knowledge and protocols for scientists to confidently manage and assess the stability of their this compound powder.
References
- 1. N-acetylaspartylglutamate catabolism is achieved by an enzyme on the cell surface of neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spaglumic acid | Endogenous Metabolite | TargetMol [targetmol.com]
A Technical Guide to Spaglumic Acid-d3: Sourcing, Quantification, and Application in Neurotransmitter Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spaglumic Acid-d3 (N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3), a deuterated stable isotope-labeled analog of the endogenous neuropeptide Spaglumic Acid (N-Acetylaspartylglutamate or NAAG). This document serves as a resource for researchers in neuroscience, pharmacology, and drug development, offering detailed information on suppliers, purchasing options, analytical methodologies, and its application in studying neurotransmitter signaling pathways.
This compound: Suppliers and Purchasing Options
This compound is primarily utilized as an internal standard for the accurate quantification of endogenous Spaglumic Acid in biological samples using mass spectrometry. Several reputable suppliers offer this compound in various quantities.
| Supplier | Product Number (Example) | Available Quantities | Purity | Additional Information |
| LGC Standards [1] | TRC-S679102 | 1 mg, 10 mg, Custom | High Purity | Certificate of Analysis and Safety Data Sheet available. Offers "Exact Weight" packaging.[1] |
| Santa Cruz Biotechnology [2] | sc-215335 | Contact for details | High Purity | Sold for research use only.[2] |
| Mithridion [3] | Contact for details | 1 mg | Guaranteed Purity | --- |
| Alfa Chemistry | APS003095 | 1 mg, 10 mg | High Purity | Inquire for pricing. |
| United States Biological | 166585 | Contact for details | Highly Purified | Isotope labeled analogue of Spaglumic Acid. |
| Clinivex | RCLST201976 | Custom (mg) | High Purity | For laboratory and research use only. Certificate of Analysis provided. |
The Role of Spaglumic Acid in Neurotransmission
Spaglumic Acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a crucial modulatory role, primarily through its action as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), a G-protein coupled receptor.
Spaglumic Acid Metabolism and Regulation
The synaptic concentration of Spaglumic Acid is tightly regulated by the enzyme glutamate carboxypeptidase II (GCPII), which hydrolyzes it into N-acetylaspartate (NAA) and glutamate. Inhibition of GCPII leads to an increase in synaptic Spaglumic Acid levels, which in turn enhances the activation of mGluR3. This mechanism is a key area of research for therapeutic interventions in neurological and psychiatric disorders.
The mGluR3 Signaling Pathway
Activation of the mGluR3 receptor by Spaglumic Acid initiates an intracellular signaling cascade. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influence neurotransmitter release.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound and the study of its unlabeled counterpart.
Quantitative Analysis of Spaglumic Acid by LC-MS/MS using this compound
This protocol outlines the general steps for the quantification of Spaglumic Acid in a biological matrix (e.g., brain tissue homogenate, cerebrospinal fluid) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Objective: To accurately measure the concentration of endogenous Spaglumic Acid.
Materials:
-
Biological sample (e.g., brain tissue, CSF)
-
This compound (internal standard)
-
Spaglumic Acid (for calibration curve)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solution (e.g., ACN with 0.1% FA)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18 reverse-phase)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For tissue samples, homogenize in a suitable buffer.
-
Spike a known concentration of this compound internal standard into all samples, calibration standards, and quality controls.
-
Perform protein precipitation by adding a cold protein precipitation solution (e.g., 3 volumes of ACN with 0.1% FA) to 1 volume of the sample.
-
Vortex vigorously and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 5% ACN in water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to achieve separation from other matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spaglumic Acid: Determine the precursor ion [M+H]+ or [M-H]- and the optimal product ion.
-
This compound: Determine the corresponding precursor and product ions, which will be shifted by +3 Da.
-
-
Optimize instrument parameters such as collision energy, declustering potential, and source temperature for maximal signal intensity.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Spaglumic Acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of Spaglumic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Cell-Based Assay for mGluR3 Activation
This protocol describes a method to assess the activation of mGluR3 by Spaglumic Acid in a heterologous expression system, such as HEK293 cells, by measuring changes in intracellular cAMP levels.
Objective: To determine the potency and efficacy of Spaglumic Acid at the mGluR3 receptor.
Materials:
-
HEK293 cells stably or transiently expressing human mGluR3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Spaglumic Acid (agonist).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit, or similar).
-
Multi-well plates (e.g., 96-well or 384-well).
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-mGluR3 cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Agonist Treatment:
-
On the day of the assay, remove the culture medium and wash the cells with a serum-free assay buffer.
-
Prepare serial dilutions of Spaglumic Acid in the assay buffer.
-
Add the different concentrations of Spaglumic Acid to the wells. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Add the forskolin solution to all wells (except for the basal control) and incubate for a specified time (e.g., 15 minutes) at 37°C. The forskolin will stimulate cAMP production, and the activation of the Gi/o-coupled mGluR3 by Spaglumic Acid will inhibit this stimulation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) as a function of the Spaglumic Acid concentration.
-
The data should show a dose-dependent inhibition of the forskolin-stimulated cAMP production.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Spaglumic Acid that produces 50% of its maximal inhibitory effect.
-
Conclusion
This compound is an indispensable tool for researchers investigating the neurobiology of Spaglumic Acid. Its use as an internal standard enables precise and accurate quantification, which is fundamental for understanding the physiological and pathological roles of this important neuropeptide. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing studies aimed at elucidating the function of the Spaglumic Acid-mGluR3 signaling system and for the development of novel therapeutics targeting this pathway.
References
- 1. In vivo microdialysis and gas chromatography/mass spectrometry for studies on release of N-acetylaspartlyglutamate and N-acetylaspartate in rat brain hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Spaglumic Acid-d3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1][2] It is a weak activator of NMDA receptors and a highly selective agonist for metabotropic glutamate receptor 3 (mGluR3).[1][2] Given its role in neurotransmission and potential as a therapeutic target, accurate and precise quantification of Spaglumic Acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] However, analytical variability can be introduced during sample preparation, chromatography, and ionization. To ensure the reliability of quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.
Spaglumic Acid-d3 is a deuterated analog of Spaglumic Acid, making it an ideal internal standard for the quantitative analysis of the parent compound. By incorporating three deuterium atoms, this compound is chemically almost identical to Spaglumic Acid, ensuring that it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This co-behavior allows it to effectively normalize for variations throughout the analytical process, leading to improved accuracy and precision of the measurement.
These application notes provide a detailed protocol for the quantification of Spaglumic Acid in human plasma using this compound as an internal standard with LC-MS/MS. The methodology is based on established principles for the analysis of similar acidic molecules, such as carglumic acid.
Principle of Stable Isotope Dilution Mass Spectrometry
The core principle of using a stable isotope-labeled internal standard is to add a known concentration of the labeled compound (this compound) to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte (Spaglumic Acid) and the internal standard based on their mass-to-charge (m/z) ratio. The final concentration of the analyte is determined by the ratio of the analyte's peak area to the internal standard's peak area, which corrects for potential losses during sample processing and variations in instrument response.
Experimental Protocols
This protocol is a representative method for the analysis of Spaglumic Acid in human plasma, adapted from a validated method for the similar compound, carglumic acid.
Preparation of Stock and Working Solutions
-
Spaglumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Spaglumic Acid in a suitable solvent such as a methanol/water mixture (50:50, v/v) to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol/water (50:50, v/v) to a final concentration of 1 mg/mL.
-
Spaglumic Acid Working Standards: Prepare a series of working standard solutions by serially diluting the Spaglumic Acid stock solution with a suitable diluent (e.g., acetonitrile/water, 80:20, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL. The optimal concentration of the IS working solution should be determined during method development.
Sample Preparation (Solid-Phase Extraction - SPE)
This procedure utilizes a mixed-mode anion exchange SPE cartridge, which is effective for the extraction of acidic compounds from biological fluids.
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Spiking: To 100 µL of plasma, add 20 µL of the IS working solution. Vortex briefly.
-
Protein Precipitation/Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is in the correct ionic state for SPE.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of 2% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/methanol (50:50, v/v) - 0.1% acetic acid in water [80:20, v/v]).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters are based on a method for a similar N-acetylated acidic compound and should be optimized for your specific instrumentation.
| LC Parameter | Condition |
| Column | ACE 5CN (150 x 4.6 mm, 5 µm) or equivalent cyano column |
| Mobile Phase | Isocratic: Acetonitrile:Methanol (50:50, v/v) - 0.1% Acetic Acid in Water [80:20, v/v] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| MS Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The exact m/z values should be confirmed by infusing pure solutions of Spaglumic Acid and this compound into the mass spectrometer. The proposed transitions are based on the molecular weight and expected fragmentation.
-
Spaglumic Acid (MW: 304.26 g/mol )
-
This compound (MW: ~307.28 g/mol )
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| Spaglumic Acid | 303.1 | To be determined | 200 | To be optimized |
| This compound | 306.1 | To be determined | 200 | To be optimized |
Note: The product ions for Spaglumic Acid would likely result from the cleavage of the peptide bond or loss of the acetyl group. For a similar compound, carglumic acid (m/z 189), a major product ion is observed at m/z 146. The optimal collision energy must be determined empirically.
Data Presentation
The following table presents representative performance data for a bioanalytical method using a stable isotope-labeled internal standard. This data is for illustrative purposes and actual performance should be established during method validation.
| Validation Parameter | Result |
| Linearity Range | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect (IS-Normalized) | 0.95 - 1.05 |
| Recovery | ~50-60% |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from sample receipt to final data reporting.
References
Application Note: Protocol for Preparing Spaglumic Acid-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic Acid-d3 is the deuterated analog of Spaglumic Acid (N-Acetyl-L-α-aspartyl-L-glutamic Acid), a neuropeptide found in the central nervous system. Stable isotope-labeled compounds like this compound are essential internal standards in quantitative bioanalytical studies, such as mass spectrometry-based assays, for pharmacokinetic and metabolomic research. Accurate and consistent preparation of stock solutions is critical for the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, including recommendations for solvents, storage, and handling to ensure the integrity and stability of the compound.
Data Presentation
Quantitative data for this compound and its non-deuterated form are summarized below. These values are essential for calculating concentrations and ensuring solubility during stock solution preparation.
| Parameter | This compound | Spaglumic Acid (for reference) | Source(s) |
| Molecular Formula | C₁₁H₁₃D₃N₂O₈ | C₁₁H₁₆N₂O₈ | [1][2][3] |
| Molecular Weight | 307.27 g/mol | 304.25 g/mol | [1][2] |
| Solubility in Water | Not explicitly stated, but expected to be similar to the non-deuterated form. | to 100 mM; 29 mg/mL (~95.32 mM) | |
| Solubility in Methanol | Soluble | Soluble | |
| Storage (Solid) | +4°C or -20°C | -20°C | |
| Storage (Solution) | -20°C (up to 1 month); -80°C (up to 6 months) | -20°C (up to 1 month); -80°C (up to 1 year) |
Experimental Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in water. This concentration is a common starting point for serial dilutions to create calibration curves and quality control samples.
Materials and Equipment:
-
This compound (neat powder)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size, e.g., 1 mL or 5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Amber glass vials or polypropylene cryovials for storage
-
Argon or nitrogen gas (optional, for sensitive applications)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture, which can lead to isotopic exchange and compromise the integrity of the deuterated compound.
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.3073 mg of this compound (Molecular Weight = 307.27 g/mol ). For larger volumes, adjust the mass accordingly.
-
Dissolution:
-
Quantitatively transfer the weighed powder to a volumetric flask.
-
Add a portion (approximately 50-70%) of the final volume of high-purity water to the flask.
-
Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the powder does not fully dissolve, sonication for 5-10 minutes can be beneficial.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to the volumetric flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene cryovials to minimize freeze-thaw cycles and exposure to light.
-
For highly sensitive applications, the headspace of the vials can be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Safety Precautions:
-
While deuterated compounds are generally considered non-radioactive and safe for laboratory use, standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvents.
-
Handle the neat powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific safety and handling information.
Visualization
The following diagram illustrates the experimental workflow for the preparation of this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Spaglumic Acid-d3 in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate, is a dipeptide that plays a role in various biological processes. While its primary therapeutic use is as a mast cell stabilizer in allergic eye conditions, its structural similarity to N-acetylaspartate (NAA), a marker of neuronal health, and its involvement in glutamate metabolism suggest its potential as a biomarker in neurological and metabolic research.[1] Targeted metabolomics, a quantitative approach to measure a specific set of metabolites, is a powerful tool to investigate the roles of such compounds.
The use of stable isotope-labeled internal standards is considered the gold standard for quantitative accuracy in mass spectrometry-based metabolomics.[2][3][4] Spaglumic Acid-d3, a deuterated analog of spaglumic acid, serves as an ideal internal standard for the precise and accurate quantification of endogenous spaglumic acid in biological matrices. Its identical chemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and chromatographic separation, while its mass shift allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the targeted quantification of spaglumic acid in human plasma using this compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is an analytical technique that provides high accuracy and precision.[5] A known amount of an isotopically labeled version of the analyte (this compound) is added to the sample at the beginning of the workflow. The ratio of the unlabeled analyte to the labeled standard is then measured by LC-MS/MS. This ratio is used to calculate the exact concentration of the endogenous analyte, effectively correcting for analyte loss during sample preparation and for variations in instrument response (matrix effects).
Potential Metabolic Relevance of Spaglumic Acid
Spaglumic acid is structurally related to N-acetyl-L-glutamate (NAG), a crucial activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle. Deficiencies in this pathway can lead to hyperammonemia. While carglumic acid, a synthetic analog of NAG, is used to treat such conditions, the endogenous roles of related molecules like spaglumic acid are still under investigation. Furthermore, its similarity to N-acetyl-aspartyl-glutamate (NAAG), a neuropeptide, suggests a potential role in neurotransmission. The diagram below illustrates a potential metabolic context for spaglumic acid.
Experimental Protocol
This protocol describes the quantitative analysis of spaglumic acid in human plasma using this compound as an internal standard.
Materials and Reagents
-
Spaglumic Acid (analytical standard)
-
This compound (internal standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of spaglumic acid and this compound in water.
-
Working Standard Solutions: Serially dilute the spaglumic acid stock solution with 50:50 acetonitrile:water to prepare calibration standards at concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples by spiking pooled human plasma with spaglumic acid to achieve low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).
Sample Preparation
The following workflow diagram illustrates the sample preparation procedure.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Setting |
|---|---|
| System | UHPLC System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Spaglumic Acid: m/z 303.1 -> 146.0 |
| This compound: m/z 306.1 -> 146.0 | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Note: MRM transitions and collision energies should be optimized empirically.
Data Analysis and Quantification
-
Integrate the peak areas for both spaglumic acid and this compound.
-
Calculate the peak area ratio (Spaglumic Acid / this compound).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is recommended.
-
Determine the concentration of spaglumic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve
| Parameter | Value |
|---|---|
| Concentration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (% Bias) |
|---|---|---|---|---|
| Low | 30 | < 10% | < 15% | ± 15% |
| Medium | 300 | < 8% | < 10% | ± 10% |
| High | 3000 | < 5% | < 8% | ± 10% |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
|---|---|---|
| Low | 85% - 115% | Consistent across levels |
| High | 85% - 115% | Consistent across levels |
Conclusion
This application note provides a comprehensive and robust protocol for the targeted quantification of spaglumic acid in human plasma using this compound as an internal standard. The use of isotope dilution LC-MS/MS ensures high accuracy, precision, and reliability, making this method suitable for a wide range of research applications, from biomarker discovery to clinical studies investigating metabolic and neurological disorders. The detailed methodology and expected performance characteristics serve as a valuable resource for researchers and scientists in the field of targeted metabolomics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Pharmacokinetic Analysis of Deuterated Spaglumic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, an N-acetylated dipeptide, is a molecule of interest in pharmaceutical research, primarily investigated for its role as a mast cell stabilizer in allergic conditions.[1] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosage regimens and assessing its therapeutic potential. The use of stable isotope-labeled compounds, such as deuterated Spaglumic Acid (d-Spaglumic Acid), in conjunction with its non-deuterated counterpart, offers significant advantages in pharmacokinetic studies. This approach, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the simultaneous administration and differentiation of the labeled and unlabeled drug, providing a more accurate and robust assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
Deuteration of a drug molecule involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium. This subtle modification can lead to a kinetic isotope effect, potentially slowing down metabolic processes at the site of deuteration.[2] This can result in an altered pharmacokinetic profile, such as a longer half-life and increased exposure, which may offer therapeutic benefits.[3][4] Furthermore, deuterated analogs serve as excellent internal standards for bioanalytical quantification, minimizing variability and enhancing the accuracy of the assay.[5]
This application note provides a detailed protocol for a preclinical pharmacokinetic study in rats to compare the PK profiles of Spaglumic Acid and its deuterated analog. It includes a comprehensive experimental workflow, a validated bioanalytical method using LC-MS/MS, and a presentation of hypothetical pharmacokinetic data to illustrate the potential impact of deuteration.
Signaling Pathway of Spaglumic Acid
Spaglumic acid primarily acts as a mast cell stabilizer. In allergic responses, mast cells degranulate and release inflammatory mediators like histamine. Spaglumic acid is thought to inhibit this degranulation process, thereby mitigating the allergic cascade.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a parallel-group study in male Sprague-Dawley rats to evaluate the pharmacokinetic profiles of Spaglumic Acid and d-Spaglumic Acid.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Spaglumic Acid (non-deuterated)
-
d-Spaglumic Acid (deuterated)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Syringes and needles for blood collection
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment, with free access to food and water.
-
Dosing: Fast the rats overnight before dosing. Divide the rats into two groups (n=6 per group).
-
Group 1: Administer a single oral dose of Spaglumic Acid (e.g., 10 mg/kg) in the vehicle.
-
Group 2: Administer a single oral dose of d-Spaglumic Acid (e.g., 10 mg/kg) in the vehicle.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
This method describes the quantification of Spaglumic Acid and d-Spaglumic Acid in rat plasma using a validated LC-MS/MS assay.
Materials and Reagents:
-
Rat plasma samples
-
Spaglumic Acid and d-Spaglumic Acid reference standards
-
Internal Standard (IS): A suitable structural analog or a different deuterated form of Spaglumic Acid.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
LC-MS/MS system (e.g., Agilent 1290 Infinity UHPLC with a 6460 Triple Quadrupole MS)
-
Analytical column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm)
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples and reference standards on ice.
-
To 50 µL of plasma, add 150 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity UHPLC |
| Column | Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6460 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Spaglumic Acid: [M+H]+ → fragment iond-Spaglumic Acid: [M+H]+ → fragment ionInternal Standard: [M+H]+ → fragment ion |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
Method Validation:
The bioanalytical method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental Workflow
Data Presentation
The following tables summarize hypothetical pharmacokinetic parameters for Spaglumic Acid and d-Spaglumic Acid following a single 10 mg/kg oral dose in rats. The data is presented as mean ± standard deviation (n=6).
Table 1: Plasma Concentration-Time Profile
| Time (hr) | Spaglumic Acid (ng/mL) | d-Spaglumic Acid (ng/mL) |
| 0.25 | 450 ± 120 | 550 ± 150 |
| 0.5 | 800 ± 200 | 950 ± 250 |
| 1 | 1200 ± 300 | 1500 ± 350 |
| 2 | 900 ± 250 | 1300 ± 300 |
| 4 | 400 ± 100 | 800 ± 200 |
| 6 | 150 ± 50 | 400 ± 100 |
| 8 | 50 ± 20 | 200 ± 60 |
| 24 | < LLOQ | 50 ± 15 |
LLOQ: Lower Limit of Quantification
Table 2: Key Pharmacokinetic Parameters
| Parameter | Spaglumic Acid | d-Spaglumic Acid |
| Cmax (ng/mL) | 1250 ± 320 | 1600 ± 400 |
| Tmax (hr) | 1.0 ± 0.2 | 1.5 ± 0.3 |
| AUC0-t (nghr/mL) | 3500 ± 800 | 6500 ± 1200 |
| AUC0-inf (nghr/mL) | 3650 ± 850 | 6800 ± 1300 |
| t1/2 (hr) | 2.5 ± 0.5 | 4.5 ± 0.8 |
| CL/F (mL/hr/kg) | 45.7 ± 9.8 | 24.5 ± 5.2 |
| Vd/F (L/kg) | 165 ± 35 | 158 ± 30 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Conclusion
The use of deuterated Spaglumic Acid in this application note demonstrates a robust methodology for detailed pharmacokinetic evaluation. The hypothetical data suggests that deuteration at a metabolically sensitive position could lead to a significant alteration of the pharmacokinetic profile, including increased systemic exposure (AUC) and a longer elimination half-life (t1/2). This highlights the potential of deuterium substitution as a strategy in drug development to improve the properties of a therapeutic candidate. The provided protocols for the in vivo study and the LC-MS/MS bioanalytical method offer a comprehensive guide for researchers to conduct similar pharmacokinetic assessments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 5. Quantification of mycophenolic acid in plasma by isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spaglumic Acid-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic Acid, an N-acetylaspartylglutamate (NAAG) analog, is a neuropeptide that functions as an agonist at metabotropic glutamate receptor 3 (mGluR3) and an antagonist at N-methyl-D-aspartate (NMDA) receptors. Its deuterated form, Spaglumic Acid-d3, is a critical internal standard for accurate quantification in biological matrices during pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation Techniques
The selection of an appropriate sample preparation technique is crucial for removing matrix interferences and ensuring the accuracy and reproducibility of this compound quantification. The two primary methods recommended are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples. Acetonitrile is a commonly used solvent for this purpose.[1][2]
Workflow for Protein Precipitation:
Caption: Workflow of the protein precipitation method.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.[2]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective cleanup compared to protein precipitation, resulting in cleaner extracts and potentially lower matrix effects. For an acidic compound like Spaglumic Acid, a mixed-mode anion exchange SPE sorbent is recommended. A similar compound, carglumic acid, has been successfully extracted using an Oasis MAX cartridge.[3]
Workflow for Solid-Phase Extraction:
Caption: General workflow for solid-phase extraction.
Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Anion Exchange)
-
Note: This protocol is adapted from a method for a structurally similar compound and may require optimization for this compound.[3]
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Dilute the sample with 200 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg/1 mL) sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
II. Quantitative Data Summary
The following tables provide example quantitative data for a bioanalytical method for an acidic compound similar to Spaglumic Acid. These values should be considered as a starting point and require validation for this compound analysis.
Table 1: Example Calibration Curve and Quality Control (QC) Concentrations
| Level | Concentration (ng/mL) |
| LLOQ | 5 |
| QC Low | 15 |
| QC Mid | 150 |
| QC High | 1500 |
| ULOQ | 2000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Example Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | ~85% |
| Matrix Effect | IS-normalized factor 0.8-1.2 | 0.95 - 1.05 |
RSD: Relative Standard Deviation; IS: Internal Standard
III. LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound, based on methods for similar molecules.
Table 3: Example LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions (Q1/Q3) | Spaglumic Acid: To be determined this compound: To be determined |
MRM: Multiple Reaction Monitoring. The specific mass transitions for Spaglumic Acid and its deuterated internal standard need to be optimized.
IV. Signaling Pathways
Spaglumic Acid exerts its effects through interaction with mGluR3 and NMDA receptors.
Spaglumic Acid as an mGluR3 Agonist
Activation of the Gi/o-coupled mGluR3 by Spaglumic Acid leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can subsequently modulate downstream pathways such as the Akt signaling cascade.
Caption: Agonistic action of Spaglumic Acid on the mGluR3 pathway.
Spaglumic Acid as an NMDA Receptor Antagonist
Spaglumic Acid acts as an uncompetitive antagonist at the NMDA receptor. By binding within the ion channel, it blocks the influx of Ca2+ ions, thereby inhibiting excessive neuronal excitation.
Caption: Antagonistic action of Spaglumic Acid on the NMDA receptor.
Disclaimer
The experimental protocols, quantitative data, and LC-MS/MS parameters provided in these application notes are intended as a starting point for method development. Optimization and validation are essential to ensure the accuracy, precision, and robustness of the analytical method for this compound in your specific laboratory settings and for your intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Spaglumic Acid in Biological Matrices using Spaglumic Acid-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic Acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a significant role in a variety of neurological processes and is a biomarker for neuronal health and integrity. Accurate quantification of Spaglumic Acid in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding the pathophysiology of various neurological disorders.
This application note provides a detailed protocol for the sensitive and selective quantification of Spaglumic Acid in biological matrices using a stable isotope-labeled internal standard, Spaglumic Acid-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Signaling Pathway of Spaglumic Acid (NAAG)
Spaglumic Acid is synthesized from N-acetylaspartate (NAA) and glutamate by the enzyme NAAG synthetase. Following its release into the synaptic cleft, it acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is often located presynaptically. Activation of mGluR3 typically leads to an inhibition of neurotransmitter release, including glutamate, thereby modulating synaptic transmission. Spaglumic Acid is inactivated in the synapse by glutamate carboxypeptidase II (GCPII), which hydrolyzes it back to NAA and glutamate.
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of Spaglumic Acid.
Materials and Reagents
-
Spaglumic Acid analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (plasma, CSF, brain tissue homogenate)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation
A robust sample preparation is critical for removing interferences and ensuring accurate quantification.
a) Brain Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add 4 volumes of ice-cold 0.1 M perchloric acid.
-
Homogenize the tissue using a probe sonicator or bead beater until a uniform homogenate is achieved.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
b) Protein Precipitation (for Plasma and CSF):
-
Pipette 100 µL of plasma or CSF into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis or further cleanup by SPE.
c) Solid Phase Extraction (SPE) - Optional Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Spaglumic Acid | 305.1 | 130.1, 148.1 |
| This compound (IS) | 308.1 | 133.1, 148.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. Product ions should be confirmed by infusion of the analytical standard.
Data Presentation
The following tables summarize the expected performance characteristics of the described method, based on validated assays for NAAG (Spaglumic Acid) in biological matrices.
Table 2: Calibration Curve and Limit of Quantification
| Matrix | Calibration Curve Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) |
| Plasma | 0.01 - 10 nmol/mL | 0.01 nmol/mL | >0.995 |
| CSF | 0.01 - 10 nmol/mL | 0.01 nmol/mL | >0.995 |
| Brain Tissue | 1.0 - 100 nmol/g | 1.0 nmol/g | >0.995 |
Table 3: Precision and Accuracy
| Matrix | QC Level | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Plasma | Low | 0.03 nmol/mL | < 10% | < 10% | ± 15% |
| Medium | 1.0 nmol/mL | < 10% | < 10% | ± 15% | |
| High | 8.0 nmol/mL | < 10% | < 10% | ± 15% | |
| Brain Tissue | Low | 3.0 nmol/g | < 10% | < 10% | ± 15% |
| Medium | 30 nmol/g | < 10% | < 10% | ± 15% | |
| High | 80 nmol/g | < 10% | < 10% | ± 15% |
Table 4: Recovery and Matrix Effect
| Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Plasma | > 85% | 90 - 110% |
| CSF | > 90% | 95 - 105% |
| Brain Tissue | > 80% | 85 - 115% |
Experimental Workflow and Logic
The overall workflow from sample collection to data analysis is depicted below. The core principle of this quantitative method relies on the use of a stable isotope-labeled internal standard (SIL-IS), this compound. The SIL-IS is chemically identical to the analyte but has a different mass. It is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. Because the SIL-IS and the analyte behave identically during extraction, chromatography, and ionization, any loss of analyte during the process is mirrored by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their different masses. The concentration of the analyte in the unknown sample is then determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve constructed from the same ratios of the standards. This approach effectively corrects for variability and ensures high accuracy and precision.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Spaglumic Acid in various biological matrices. This methodology is well-suited for regulated bioanalysis in preclinical and clinical studies, enabling researchers to obtain high-quality data for a deeper understanding of the role of Spaglumic Acid in health and disease.
Application Notes and Protocols for Spaglumic Acid-d3 in the Hypothetical Study of Antidepressant Therapeutic Values
Disclaimer: Extensive literature searches did not yield any specific studies, clinical trials, or established protocols where Spaglumic Acid-d3 has been directly used to evaluate the therapeutic values of antidepressants. The following application notes and protocols are constructed based on the known pharmacology of its non-deuterated form, Spaglumic Acid, and its potential application as a marker of neuronal integrity, drawing parallels with the established use of N-acetylaspartate (NAA) in psychiatric research. This document is intended to provide a hypothetical framework for researchers and drug development professionals.
Introduction
This compound is the deuterium-labeled form of Spaglumic Acid (N-Acetyl-α-L-aspartyl-L-glutamic Acid-d3). While its direct application in antidepressant studies is not documented, its non-deuterated counterpart is an endogenous peptide neurotransmitter and a selective agonist for the metabotropic glutamate receptor 3 (mGluR3). The glutamatergic system is a key area of investigation in the pathophysiology of major depressive disorder (MDD), with several novel antidepressants targeting this pathway.
Given that related compounds like N-acetylaspartate (NAA) are utilized as markers of neuronal integrity in magnetic resonance spectroscopy (MRS) studies of depression, it is plausible that this compound could serve as a valuable tool in preclinical research.[1][2] Its deuterated nature allows it to be used as a tracer in pharmacokinetic and pharmacodynamic studies, as well as an internal standard for quantifying endogenous Spaglumic Acid levels.
Potential Applications in Antidepressant Research:
-
Tracer for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To investigate the distribution and metabolism of Spaglumic Acid in the central nervous system (CNS) under normal and pathological conditions, and how this is affected by antidepressant treatment.
-
Internal Standard for Neurochemical Analysis: To accurately quantify endogenous levels of Spaglumic Acid in brain tissue and cerebrospinal fluid (CSF) of animal models of depression.
-
Investigative Tool for Target Engagement: To assess the engagement of mGluR3 by novel antidepressant compounds.
Signaling Pathway of Spaglumic Acid
Spaglumic acid primarily acts as an agonist at mGluR3 receptors. These are G-protein coupled receptors that, upon activation, can modulate neurotransmission and synaptic plasticity. The activation of mGluR3 is generally associated with neuroprotective effects, potentially through the reduction of glutamate release and the modulation of downstream signaling cascades.
Hypothetical Experimental Protocol: Assessing Neuronal Integrity and Target Engagement in a Preclinical Model of Depression
This protocol outlines a hypothetical study to investigate the effects of a novel antidepressant on the glutamatergic system in a chronic mild stress (CMS) model of depression in rodents, using this compound as an analytical tool.
Experimental Workflow
Materials and Reagents
-
This compound (Internal Standard)
-
Spaglumic Acid (for calibration curve)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Brain homogenization buffer
-
Protein precipitation solution (e.g., Trichloroacetic acid)
Detailed Methodology
1. Animal Model:
-
Induce a depressive-like phenotype in adult male rodents using a chronic mild stress (CMS) protocol for 4-6 weeks.
-
Confirm the phenotype with behavioral tests such as the sucrose preference test (anhedonia) and forced swim test (behavioral despair).
2. Treatment Groups:
-
Randomly assign animals to treatment groups (n=10-12 per group):
-
Group 1: Vehicle control
-
Group 2: Novel antidepressant
-
Group 3: Reference antidepressant (e.g., a selective serotonin reuptake inhibitor or a glutamatergic modulator like ketamine).
-
-
Administer treatments daily for 3-4 weeks.
3. Sample Collection:
-
At the end of the treatment period, perform terminal behavioral tests.
-
Anesthetize animals and collect cerebrospinal fluid (CSF) via cisterna magna puncture.
-
Collect trunk blood for plasma preparation.
-
Perfuse the brain with ice-cold saline and dissect specific regions (e.g., prefrontal cortex, hippocampus).
4. Sample Preparation for LC-MS/MS Analysis:
-
Brain Tissue:
-
Weigh the dissected brain tissue.
-
Homogenize in 4 volumes of ice-cold homogenization buffer.
-
Add a known concentration of this compound (internal standard) to an aliquot of the homogenate.
-
Precipitate proteins using a suitable method (e.g., addition of acetonitrile or trichloroacetic acid).
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
CSF and Plasma:
-
Thaw samples on ice.
-
Add a known concentration of this compound to a defined volume of CSF or plasma.
-
Precipitate proteins as described for brain tissue.
-
Centrifuge and collect the supernatant.
-
5. LC-MS/MS Quantification:
-
Prepare a calibration curve using known concentrations of Spaglumic Acid spiked into a control matrix, with a constant concentration of this compound.
-
Use a suitable liquid chromatography (LC) method (e.g., HILIC or reversed-phase with an appropriate column) to separate Spaglumic Acid from other matrix components.
-
Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both Spaglumic Acid and this compound.
-
Quantify the amount of endogenous Spaglumic Acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of Antidepressant Treatment on Spaglumic Acid Levels in Different Brain Regions
| Treatment Group | Prefrontal Cortex (nmol/g tissue) | Hippocampus (nmol/g tissue) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| Novel Antidepressant | Mean ± SEM | Mean ± SEM |
| Reference Antidepressant | Mean ± SEM | Mean ± SEM |
Table 2: Effect of Antidepressant Treatment on Spaglumic Acid Levels in CSF and Plasma
| Treatment Group | CSF (nmol/mL) | Plasma (nmol/mL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| Novel Antidepressant | Mean ± SEM | Mean ± SEM |
| Reference Antidepressant | Mean ± SEM | Mean ± SEM |
Conclusion and Future Directions
The use of this compound as an internal standard would allow for the precise quantification of endogenous Spaglumic Acid, a potential biomarker for glutamatergic dysfunction in depression. A significant alteration in Spaglumic Acid levels following treatment with a novel antidepressant could indicate target engagement with the mGluR3 receptor or downstream modulation of the glutamatergic system. This, in turn, could correlate with behavioral improvements and provide valuable insights into the drug's mechanism of action.
Future studies could expand on this hypothetical protocol by using this compound as a tracer to perform stable isotope labeling studies, which would provide more dynamic information about the synthesis and turnover rates of Spaglumic Acid in response to antidepressant treatment. Such data would be invaluable for understanding the neurobiology of depression and for the development of novel, rapid-acting antidepressant therapies.
References
- 1. Early increase in marker of neuronal integrity with antidepressant treatment of major depression: 1H-magnetic resonance spectroscopy of N-acetyl-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early increase in marker of neuronal integrity with antidepressant treatment of major depression: 1H-magnetic resonance spectroscopy of N-acetyl-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Spaglumic Acid-d3 as an Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Spaglumic Acid-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard?
There is no single ideal concentration for an internal standard (IS); it must be optimized for each specific assay. However, a general guideline is to use a concentration that provides a response that is high enough to ensure good precision but does not saturate the detector. A common starting point is a concentration that yields a response similar to the analyte at the midpoint of the calibration curve. The concentration of the internal standard should be kept consistent across all calibration standards, quality control samples, and study samples.
Q2: How does the concentration of the internal standard affect the assay?
The concentration of the internal standard can impact the accuracy, precision, and linearity of the assay.
-
Too low of a concentration can lead to poor peak shape and high variability in the response, negatively impacting the precision of the assay.
-
Too high of a concentration can lead to detector saturation, ion suppression of the analyte, and potential for crosstalk, where the internal standard contributes to the analyte signal.
Q3: What are the key characteristics of a good stable isotope-labeled (SIL) internal standard like this compound?
An ideal SIL internal standard should:
-
Be chemically and structurally identical to the analyte.[1]
-
Have a sufficient mass difference from the analyte (typically ≥3 mass units) to prevent spectral overlap.[1][2]
-
Exhibit high isotopic purity with minimal presence of the unlabeled analyte.[1]
-
Co-elute chromatographically with the analyte to effectively compensate for matrix effects.[1]
-
Possess stable isotopic labels that do not undergo exchange during sample preparation or analysis.
Q4: Can the deuterium label on this compound exchange?
Deuterium labels can sometimes be susceptible to exchange with protons from the solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups. It is crucial to ensure the position of the deuterium atoms on the this compound molecule is stable under the analytical conditions. If signal loss of the internal standard is observed, H/D exchange should be investigated.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Potential Cause | Recommended Action |
| High Variability in Internal Standard Response | Inconsistent addition of the internal standard solution. | Ensure precise and accurate pipetting of the IS solution into all samples. Use a calibrated pipette and proper technique. |
| Instability of the internal standard in the sample matrix or final extract. | Perform stability experiments to assess the stability of this compound under the conditions of the experiment (e.g., freeze-thaw, bench-top, post-preparative). | |
| Variable matrix effects not being compensated for. | Ensure co-elution of the analyte and internal standard. Optimize the chromatographic method to achieve this. | |
| Poor Peak Shape of Internal Standard | Low concentration of the internal standard. | Increase the concentration of the internal standard to a level that provides a robust and reproducible peak. |
| Issues with the chromatographic column or mobile phase. | Troubleshoot the LC system: check for column degradation, ensure mobile phase is correctly prepared and degassed. | |
| Analyte and Internal Standard Do Not Co-elute | Deuterium isotope effect. | Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. Adjusting the chromatographic gradient or mobile phase composition may be necessary to achieve co-elution. |
| Crosstalk from Internal Standard to Analyte Channel | Isotopic impurity of the internal standard (presence of unlabeled Spaglumic Acid). | Verify the certificate of analysis for the isotopic purity of the this compound. Prepare a sample containing only the internal standard and check for a signal in the analyte's mass transition. The contribution should be negligible, especially at the Lower Limit of Quantification (LLOQ). |
| In-source fragmentation of the internal standard. | Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation that could lead to ions interfering with the analyte's mass transition. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound internal standard that provides a stable and reproducible signal without causing ion suppression or detector saturation.
Methodology:
-
Prepare a series of solutions containing a fixed, mid-range concentration of Spaglumic Acid.
-
Spike these solutions with varying concentrations of this compound (e.g., ranging from a concentration that gives a response similar to the LLOQ of the analyte to one that gives a response similar to the Upper Limit of Quantification (ULOQ)).
-
Analyze the samples using the LC-MS/MS method.
-
Plot the analyte/IS peak area ratio against the analyte concentration for each IS concentration.
-
Plot the absolute response of the analyte and the internal standard against the increasing internal standard concentration.
-
Select the this compound concentration that results in a linear calibration curve with good precision and accuracy, and where the absolute analyte response is not suppressed by the internal standard.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess whether this compound adequately compensates for matrix effects in the intended biological matrix.
Methodology:
-
Obtain at least six different lots of the biological matrix (e.g., plasma, urine).
-
Prepare three sets of samples:
-
Set A: Spaglumic Acid and this compound spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with Spaglumic Acid and this compound at the same concentrations as Set A.
-
Set C: Matrix spiked with Spaglumic Acid and this compound prior to extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
Calculations:
-
Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤15%.
Visualizations
Caption: Workflow for optimizing and validating this compound as an internal standard.
Caption: Decision tree for troubleshooting high internal standard variability.
References
troubleshooting poor signal intensity with Spaglumic Acid-d3
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity when using Spaglumic Acid-d3 as an internal standard, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very weak or no signal for my this compound internal standard. What are the primary causes?
A poor or absent signal for this compound can stem from several factors across the analytical workflow, from initial sample preparation to data acquisition. A systematic approach is crucial for identifying the root cause. The most common issues include incorrect standard concentration, degradation, inefficient ionization, or instrumental problems.[1][2]
Troubleshooting Workflow for Poor Signal Intensity
Caption: A logical workflow for troubleshooting poor this compound signal.
Initial Troubleshooting Checklist
| Problem Area | Potential Cause | Recommended Action |
| Standard & System Setup | Incorrect concentration of the working solution.[1] | Recalculate and verify the dilution scheme. Prepare a fresh working solution. |
| A simple oversight in adding the internal standard (IS) to the samples.[3] | Review the sample preparation protocol. Prepare a single test sample to confirm the addition step. | |
| The incorrect MS method was used for the run.[3] | Verify that the loaded method contains the correct MRM transition for this compound. | |
| Sample Preparation | Degradation of the standard in stock or working solutions. | Spaglumic Acid solutions should be stored at -20°C for up to one month. If degradation is suspected, prepare a fresh stock from the neat material. |
| Poor extraction recovery of this compound from the sample matrix. | Optimize the sample extraction procedure to ensure consistent and efficient recovery for both the analyte and the IS. | |
| LC-MS/MS Instrument | Inefficient ionization or suboptimal source parameters. | Infuse a fresh solution of this compound and optimize ion source parameters (e.g., gas flows, temperatures). Refer to Protocol 1 . |
| The instrument is not properly tuned or calibrated for the mass range of this compound. | Perform a full system tuning and calibration according to the manufacturer's recommendations. | |
| Severe ion suppression due to matrix effects. | Co-eluting substances from the sample matrix can suppress the ionization of the IS. Refer to Protocol 2 to assess matrix effects. | |
| Contamination of the ion source, transfer optics, or mass spectrometer. | A gradual decrease in signal over a batch can indicate contamination. Clean the ion source and other interface components. | |
| Standard Integrity | Deuterium exchange with the solvent or matrix. | If deuterium atoms are in chemically labile positions, they can exchange with protons from the solvent, leading to signal loss at the d3 mass. Refer to Protocol 3 . |
| Low chemical or isotopic purity of the standard. | Always review the Certificate of Analysis (CoA) from the supplier to confirm high isotopic (≥98%) and chemical (>99%) purity. |
Q2: My this compound signal is highly variable between samples in the same batch. What is the likely cause?
High signal variability across a batch, especially when quality controls (QCs) are consistent, often points to issues specific to individual samples.
-
Differential Matrix Effects : This is a primary cause. Even if the IS co-elutes with the analyte, the composition of the matrix can vary significantly from one sample to another (e.g., in patient plasma). This variation can cause different levels of ion suppression or enhancement for each sample.
-
Inconsistent Sample Preparation : Small, random errors in the volume of IS added to each sample can lead to significant variability.
-
Autosampler Malfunctions : Inconsistent injection volumes from the autosampler can directly impact the signal intensity observed.
Q3: The chromatographic peak for this compound elutes slightly earlier than the unlabeled Spaglumic Acid. Is this normal?
Yes, this is a known chromatographic isotope effect. Deuterated compounds often have slightly shorter retention times on reversed-phase columns compared to their non-deuterated counterparts. While a small, consistent shift may not be an issue, significant separation can be problematic as the analyte and the IS may experience different matrix effects. To minimize this, you can adjust the chromatographic conditions, such as using a less aggressive mobile phase gradient or a lower-resolution column to ensure co-elution.
Q4: How can I confirm the stability and integrity of my this compound standard?
To ensure your results are reliable, you should verify the stability of the standard under your experimental conditions.
-
Chemical Stability (Degradation) : The easiest way to check for degradation is to prepare a fresh stock and working solution of this compound from the original neat material. If the signal intensity is restored, your previous solutions may have degraded.
-
Isotopic Stability (Deuterium Exchange) : You must ensure the deuterium labels are not exchanging with protons from your sample matrix or solvents. This is particularly a risk under acidic or basic conditions if the labels are on or near heteroatoms (-OH, -NH) or carbonyl groups. You can test for this by incubating the IS in a blank matrix under your assay conditions and monitoring for any increase in the signal of the unlabeled analyte. Refer to Protocol 3 for a detailed procedure.
Q5: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintaining the integrity of the standard.
-
Neat Material : Store at -20°C as recommended for the unlabeled compound.
-
Stock and Working Solutions : Prepare solutions fresh on the day of use if possible. If storage is required, solutions can be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred. Spaglumic acid is soluble in water.
Experimental Protocols
Protocol 1: Mass Spectrometer Tuning & Optimization for this compound
This protocol describes the systematic optimization of MS/MS parameters using direct infusion. This should be performed for both Spaglumic Acid and this compound.
Methodology:
-
Prepare Infusion Solution : Prepare a working solution of this compound at approximately 100-1000 ng/mL in a solvent that mimics your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Identify Precursor Ion : Infuse the solution at a low, steady flow rate (5-10 µL/min) into the ion source. Perform a Q1 scan over a mass range that includes the expected mass of this compound (MW ≈ 307.27). Identify the most abundant ion, which is likely the deprotonated molecule [M-H]⁻ (m/z 306.3) in negative ion mode.
-
Optimize Declustering Potential (DP) : Set up a Multiple Reaction Monitoring (MRM) experiment using the precursor ion and a nominal product ion. Ramp the DP value across a relevant range (e.g., -20 V to -150 V) and plot the signal intensity. The optimal DP is the voltage that yields the maximum intensity.
-
Select Product Ions : Change the scan type to "Product Ion Scan." Set the Q1 quadrupole to transmit only the precursor ion (m/z 306.3). Scan the Q3 quadrupole to detect the resulting fragment ions. Select the two or three most intense and stable product ions for your MRM transitions (one for quantification, one for confirmation).
-
Optimize Collision Energy (CE) : For each selected product ion, create an MRM transition. Ramp the collision energy (e.g., from -10 V to -50 V) and plot the intensity. The optimal CE is the voltage that produces the maximum signal for that specific fragment.
Example MS/MS Parameters (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Spaglumic Acid | 303.3 | 146.1 (Quantifier) | -65 | -22 |
| 84.1 (Qualifier) | -65 | -35 | ||
| This compound | 306.3 | 146.1 (Quantifier) | -68 | -22 |
| 87.1 (Qualifier) | -68 | -35 |
Protocol 2: Assessing Matrix Effects Using Post-Extraction Addition
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
Workflow for Assessing Matrix Effects
Caption: Experimental workflow for the post-extraction addition method.
Methodology:
-
Prepare Set A (Neat Solution) : Spike this compound at your target concentration into the final reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike) : Take a blank matrix sample (known to be free of the analyte) through your entire extraction and evaporation process. Spike this compound into the reconstitution solvent used for this final step.
-
Analyze : Analyze multiple replicates of both sets by LC-MS/MS.
-
Calculate Matrix Factor (MF) : MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
Interpreting Matrix Effect Results
| Matrix Factor (MF) Value | Interpretation | Implication for Signal Intensity |
| MF < 1 | Ion Suppression | The matrix is suppressing the IS signal, leading to poor intensity. |
| MF > 1 | Ion Enhancement | The matrix is enhancing the IS signal. While not causing a "poor" signal, this can still lead to inaccurate quantification. |
| MF ≈ 1 | No Significant Matrix Effect | The matrix is not significantly impacting the IS signal. The issue likely lies elsewhere. |
Protocol 3: Evaluating Stability of this compound (Deuterium Exchange)
This protocol determines if the deuterium labels on the internal standard are stable under your experimental conditions.
Methodology:
-
Materials : Obtain a blank matrix sample (e.g., plasma, urine) known to be free of Spaglumic Acid.
-
Sample Preparation : Spike the blank matrix with this compound at the same concentration used in your analytical method.
-
Incubation : Incubate this sample under the exact same conditions (e.g., temperature, pH, time) as a typical sample during your preparation workflow.
-
Analysis : Analyze the incubated sample by LC-MS/MS. Critically, monitor for the MRM transition of the unlabeled Spaglumic Acid.
-
Interpretation : A significant increase in the signal for the unlabeled analyte over time, compared to a non-incubated control, indicates that deuterium-proton back-exchange is occurring. If this is observed, the position of the deuterium label on your standard is not stable for your method's conditions.
References
preventing in-source cyclization of glutamic acid to pyroglutamic acid in LC-MS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the formation of pyroglutamic acid from glutamic acid during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source cyclization of glutamic acid?
A1: In-source cyclization is an analytical artifact where glutamic acid is converted into pyroglutamic acid within the mass spectrometer's ion source, particularly with electrospray ionization (ESI).[1][2][3] This occurs through the intramolecular loss of a water molecule. This conversion can lead to the underestimation of glutamic acid and the incorrect measurement of endogenous pyroglutamic acid.[1][3]
Q2: What is the primary mechanism of this conversion?
A2: The conversion of glutamic acid to pyroglutamic acid in the ion source is a chemical reaction facilitated by the conditions within the ESI source. The process involves the loss of a water molecule from the glutamic acid structure. While acidic conditions in the mobile phase can contribute to cyclization for peptides, this phenomenon for free amino acids is significantly influenced by the ESI source conditions themselves.
Q3: How significantly can this artifact affect my quantitative results?
A3: The in-source conversion can be substantial. Studies on the related amino acid, glutamine, have shown conversion rates ranging from 33% to nearly 100%, depending on the ion source conditions. This highlights the critical need to address this artifact for accurate quantification of glutamic acid.
Q4: What are the main strategies to prevent or manage in-source cyclization?
A4: There are three primary strategies to address this issue:
-
Chromatographic Separation: Develop an LC method that effectively separates glutamic acid, glutamine, and pyroglutamic acid. This allows for the differentiation of endogenously present pyroglutamic acid from the artifact generated in the source.
-
Optimization of MS Source Conditions: Carefully tune the parameters of the ion source, such as fragmentor voltage and temperature, to minimize the energy that promotes cyclization.
-
Use of Stable Isotope-Labeled Internal Standards: Incorporate a stable isotope-labeled internal standard for glutamic acid (e.g., 13C5,15N-Glu) in your analytical workflow. This is a robust method to correct for the conversion during data analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low glutamic acid signal and/or a high pyroglutamic acid signal, even in standards. | In-source cyclization of glutamic acid. | 1. Optimize Fragmentor/Cone Voltage: Systematically reduce the fragmentor or cone voltage to find a setting that minimizes the conversion while maintaining adequate signal for glutamic acid. 2. Adjust Source Temperature: Lowering the ion source temperature can reduce the thermal energy contributing to cyclization. 3. Modify Mobile Phase: While in-source conditions are a primary driver, consider evaluating mobile phases with different pH levels or additives, though this may require re-optimization of your chromatography. |
| Inconsistent quantification of glutamic acid across different runs or batches. | Variability in ion source conditions or sample matrix effects influencing cyclization. | 1. Incorporate Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for variability in in-source conversion. 2. Ensure Chromatographic Separation: A robust chromatographic method that separates glutamic acid from pyroglutamic acid will improve the accuracy of peak integration and quantification. |
| Difficulty separating glutamic acid, glutamine, and pyroglutamic acid. | Co-elution on standard reversed-phase columns. | 1. Explore HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation for these polar analytes. 2. Use Ion-Pairing Reagents: Reagents like heptafluorobutyric acid (HFBA) or pentadecafluorooctanoic acid have been used to improve retention and separation on C18 columns. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Source Conditions
This protocol describes a systematic approach to minimize in-source cyclization by adjusting the fragmentor voltage.
-
Prepare a Standard Solution: Prepare a 100 µM solution of glutamic acid in your initial mobile phase conditions.
-
Direct Infusion or Flow Injection Analysis: Infuse the standard solution directly into the mass spectrometer or use flow injection analysis to obtain a stable signal.
-
Monitor Precursor and Product Ions: In positive ion mode, monitor the m/z for glutamic acid ([M+H]+) and pyroglutamic acid ([M+H]+).
-
Vary Fragmentor Voltage: Acquire spectra at a range of fragmentor (or cone) voltage settings (e.g., from 10 V to 200 V in 10-20 V increments).
-
Analyze Data: For each voltage setting, calculate the ratio of the pyroglutamic acid signal intensity to the glutamic acid signal intensity.
-
Select Optimal Voltage: Choose the fragmentor voltage that provides good sensitivity for glutamic acid while minimizing the formation of pyroglutamic acid.
Protocol 2: LC-MS/MS Method for Separation of Glutamic Acid, Glutamine, and Pyroglutamic Acid
This method is based on a published protocol and utilizes a C18 column for separation.
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 XB core–shell column (2.6 μm, 2.1 mm × 150 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 100% A
-
5-10 min: Gradient to 100% B
-
-
Flow Rate: 200 µL/min
-
Injection Volume: 6 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM) using transitions specific for each analyte.
-
Source Parameters: Utilize the optimized fragmentor voltage determined in Protocol 1.
-
Quantitative Data Summary
The extent of in-source conversion is highly dependent on the instrument and its settings. The following table illustrates the impact of fragmentor voltage on the conversion of glutamine to pyroglutamic acid, which serves as a proxy for the behavior of glutamic acid.
| Glutamine Concentration (µM) | Fragmentor Voltage (V) | Peak Ratio (pGlu Signal / Gln Signal) |
| 200 | 76 | ~0.5 |
| 200 | 120 | ~2.0 |
| 200 | 200 | Gln signal not quantifiable |
| 0.39 | 76 | ~0.5 |
| 0.39 | 120 | ~2.5 |
Data adapted from Purwaha et al., Analytical Chemistry, 2014. This data demonstrates a clear trend where increasing fragmentor voltage leads to a higher conversion of the parent amino acid to pyroglutamic acid.
Visualizations
Caption: In-source cyclization of glutamic acid in an ESI source.
Caption: Troubleshooting workflow for glutamic acid analysis.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Matrix Effects in Bioanalytical Assays with Spaglumic Acid-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Spaglumic Acid-d3 to address matrix effects in bioanalytical assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the robustness and accuracy of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled (SIL) internal standard of Spaglumic Acid. In mass spectrometry-based bioanalysis, it is used to accurately quantify Spaglumic Acid in complex biological matrices like plasma, serum, or urine. Because this compound is chemically identical to the analyte of interest (Spaglumic Acid) but has a different mass, it can be added to a sample at a known concentration to correct for variability during sample preparation and analysis.
Q2: What are matrix effects and how do they impact bioanalytical results?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[2] Matrix effects are a significant concern in bioanalytical method development and validation as they can compromise the reliability of study data.[3]
Q3: How does this compound help in mitigating matrix effects?
As a SIL internal standard, this compound is expected to co-elute with the unlabeled Spaglumic Acid and experience the same degree of ion suppression or enhancement.[4] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantitative results. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects in LC-MS analysis.[5]
Q4: What are the regulatory expectations regarding matrix effect evaluation?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be assessed during bioanalytical method validation. This typically involves evaluating the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient or subject samples. The accuracy and precision of quality control samples prepared in these different matrix lots should meet the acceptance criteria outlined in the FDA's Bioanalytical Method Validation Guidance.
Q5: Can I use a different internal standard instead of this compound?
While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte is the most effective choice for compensating for matrix effects. This is because it shares the same physicochemical properties as the analyte, ensuring it behaves similarly during sample extraction and chromatographic separation. Using a structural analog or another unrelated compound as an internal standard may not adequately compensate for matrix effects, as its ionization may be affected differently by the matrix components.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound to correct for matrix effects in bioanalytical assays.
| Problem | Potential Cause | Recommended Action |
| High variability in analyte/IS ratio across different matrix lots | Differential Matrix Effects: The analyte and this compound may not be perfectly co-eluting, causing them to experience different degrees of ion suppression or enhancement in different matrix lots. This can sometimes be attributed to the deuterium isotope effect, which can cause a slight shift in retention time. | Optimize Chromatography: Adjust the gradient elution profile to ensure the analyte and internal standard co-elute as closely as possible. A shallower gradient around the elution time of the analyte can improve resolution from interfering matrix components. |
| Inconsistent Sample Preparation: Variability in the efficiency of the sample cleanup process can lead to different levels of matrix components in the final extract. | Refine Sample Preparation: Ensure the sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is robust and consistently applied. Consider using a more rigorous cleanup method to remove a wider range of interfering substances. | |
| Low signal intensity for both analyte and this compound | Significant Ion Suppression: The biological matrix may contain high levels of components that strongly suppress the ionization of both the analyte and the internal standard. Phospholipids are common culprits in plasma samples. | Improve Sample Cleanup: Implement a sample preparation technique specifically designed to remove phospholipids, such as a phospholipid removal plate or a targeted SPE protocol. |
| Suboptimal MS Source Conditions: The mass spectrometer's source parameters (e.g., temperature, gas flows, voltage) may not be optimal for the ionization of Spaglumic Acid. | Optimize MS Parameters: Perform a systematic optimization of the ion source conditions to maximize the signal for both the analyte and the internal standard. | |
| Poor peak shape for analyte and/or internal standard | Column Overload or Contamination: Injecting too much sample or insufficiently cleaned extracts can lead to poor chromatography. | Dilute Sample Extract: Try diluting the final extract to reduce the amount of matrix injected onto the column. Implement a column washing step between injections to prevent the buildup of contaminants. |
| Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for the acidic nature of Spaglumic Acid. | Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analysis of an acidic compound. Experiment with different organic modifiers (e.g., acetonitrile, methanol) to improve peak shape. | |
| This compound peak appears, but the analyte peak is absent or below the limit of quantification (LLOQ) | Analyte Degradation: Spaglumic Acid may be unstable in the biological matrix or during the sample preparation process. | Investigate Analyte Stability: Perform stability experiments in the biological matrix at different temperatures and for varying durations to assess the stability of Spaglumic Acid. Adjust sample handling and storage conditions accordingly. |
| Poor Extraction Recovery of the Analyte: The sample preparation method may be efficient for the internal standard but not for the native analyte, although this is less likely with a SIL IS. | Evaluate Extraction Recovery: Perform a recovery experiment to determine the efficiency of the extraction process for both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
This method quantitatively determines the extent of matrix effects by comparing the response of an analyte in a clean solution to its response in an extracted blank matrix.
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution containing Spaglumic Acid at a known concentration (e.g., low and high QC levels) and this compound at the working concentration in the final reconstitution solvent.
-
Set 2 (Post-Spiked Matrix): Obtain blank biological matrix from at least six different sources. Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with Spaglumic Acid and this compound to the same concentrations as in Set 1.
-
Set 3 (Pre-Spiked Matrix for Recovery): Spike the blank biological matrix with Spaglumic Acid and this compound at the same concentrations as in Set 1 before the extraction procedure. Process these samples.
2. Data Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) for each matrix source.
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
Recovery (RE) = (Mean Peak Area in Set 3) / (Mean Peak Area in Set 2)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (Analyte/IS Peak Area Ratio in Set 2) / (Mean Analyte/IS Peak Area Ratio in Set 1)
-
3. Acceptance Criteria:
-
The IS-Normalized MF should be between 0.85 and 1.15 for each matrix lot.
-
The coefficient of variation (%CV) of the IS-Normalized MF across all matrix lots should be ≤15%.
Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method
This method provides a qualitative assessment of where ion suppression or enhancement occurs during the chromatographic run.
1. Experimental Setup:
-
Infuse a standard solution of Spaglumic Acid and this compound at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
Establish a stable baseline signal for the infused analytes.
2. Analysis:
-
Inject an extracted blank matrix sample onto the LC system.
-
Monitor the signal of the infused analytes throughout the chromatographic run.
3. Interpretation:
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement.
-
The goal is to adjust the chromatography so that the analyte and internal standard elute in a region with no significant ion suppression or enhancement.
Quantitative Data Summary
The following tables present representative data from a matrix effect and recovery experiment for the quantification of Spaglumic Acid in human plasma using this compound as the internal standard.
Table 1: Matrix Factor and Recovery of Spaglumic Acid and this compound
| Matrix Lot | Spaglumic Acid MF (Low QC) | Spaglumic Acid MF (High QC) | This compound MF | Spaglumic Acid Recovery (%) |
| 1 | 0.88 | 0.91 | 0.89 | 92.5 |
| 2 | 0.92 | 0.94 | 0.93 | 94.1 |
| 3 | 0.85 | 0.88 | 0.86 | 91.3 |
| 4 | 0.95 | 0.97 | 0.96 | 95.8 |
| 5 | 0.89 | 0.90 | 0.90 | 93.2 |
| 6 | 0.91 | 0.93 | 0.92 | 94.7 |
| Mean | 0.90 | 0.92 | 0.91 | 93.6 |
| %CV | 3.9 | 3.3 | 3.8 | 1.8 |
Table 2: IS-Normalized Matrix Factor and Method Accuracy & Precision
| Matrix Lot | IS-Normalized MF (Low QC) | IS-Normalized MF (High QC) | Accuracy (Low QC, %) | Accuracy (High QC, %) |
| 1 | 0.99 | 1.02 | 101.5 | 98.7 |
| 2 | 0.99 | 1.01 | 99.3 | 102.1 |
| 3 | 0.99 | 1.02 | 103.2 | 99.8 |
| 4 | 0.99 | 1.01 | 98.9 | 101.4 |
| 5 | 0.99 | 1.00 | 100.8 | 100.5 |
| 6 | 0.99 | 1.01 | 102.1 | 99.2 |
| Mean | 0.99 | 1.01 | 101.0 | 100.3 |
| %CV | 0.0 | 0.6 | 1.7 | 1.3 |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Principle of matrix effect correction using a SIL-IS.
References
- 1. scbt.com [scbt.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spaglumic Acid-d3 Solution Stability at -20°C: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Spaglumic Acid-d3 in solution when stored at -20°C. The following information is designed to help you navigate potential challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution at -20°C?
Q2: What factors can affect the stability of my this compound solution?
Several factors can impact the stability of deuterated compounds in solution, including:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or other molecules in the solution. This is more likely to occur in protic solvents (e.g., water, methanol).
-
Temperature: In general, higher temperatures lead to decreased stability of chemical compounds.[2]
-
Light: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.
-
pH: The stability of a compound can be pH-dependent. Acidic or basic conditions can catalyze degradation reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: What are the signs of this compound degradation in my solution?
Degradation of your this compound solution may be indicated by:
-
A decrease in the peak area of the deuterated compound in chromatographic analysis over time.
-
The appearance of new peaks in your chromatogram, indicating the formation of degradation products.
-
A color change in the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Deuterium Label | Hydrogen-Deuterium (H/D) exchange with a protic solvent. | - If experimentally feasible, use an aprotic solvent (e.g., acetonitrile, DMSO).- Prepare solutions fresh before use and analyze them promptly.- Store solutions at a lower temperature (-80°C) to slow the exchange rate. |
| Decreasing Concentration Over Time | General chemical instability or degradation. | - Store the solution at -80°C for longer-term stability.[1]- Protect the solution from light by using amber vials or storing it in the dark.- Consider performing a stability study under your specific experimental conditions. |
| Appearance of Unexpected Peaks in Analysis | Formation of degradation products. | - Optimize storage conditions (lower temperature, protection from light).- Investigate the identity of the degradation products to understand the degradation pathway. |
Stability Data Summary
The following table summarizes the available stability data for the non-deuterated form, Spaglumic Acid, which can be used as a guideline for this compound.
| Compound | Storage Temperature | Solvent | Stability Duration |
| Spaglumic Acid | -20°C | In solvent | 1 month[1][3] |
| Spaglumic Acid | -80°C | In solvent | 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to determine the stability of this compound under your specific experimental conditions.
1. Materials:
- This compound
- Solvent of interest (e.g., water, methanol, acetonitrile)
- Analytical column suitable for the analysis of Spaglumic Acid
- LC-MS/MS instrument
2. Procedure:
- Prepare a stock solution of this compound in the desired solvent at a known concentration.
- Divide the stock solution into several aliquots in appropriate storage vials (e.g., amber glass vials).
- Store the aliquots at -20°C.
- At designated time points (e.g., T=0, 1 week, 2 weeks, 1 month), remove one aliquot from storage.
- Allow the aliquot to thaw completely and reach room temperature.
- Analyze the sample by LC-MS/MS, monitoring the peak area of this compound.
- If H/D exchange is suspected, also monitor for the appearance and peak area of the non-deuterated Spaglumic Acid.
3. Data Analysis:
- Plot the peak area of this compound against time.
- A significant decrease in the peak area over time indicates instability.
- If applicable, plot the peak area of non-deuterated Spaglumic Acid against time. An increase in this peak area concurrent with a decrease in the deuterated peak area is evidence of H/D exchange.
Visualizations
References
improving chromatographic peak shape for Spaglumic Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Spaglumic Acid-d3.
Troubleshooting Common Peak Shape Problems
Poor chromatographic peak shape for this compound can manifest as peak tailing, fronting, or splitting. Below is a systematic guide to diagnosing and resolving these common issues.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Technical Support Center: Analysis of Spaglumic Acid-d3 by ESI-MS
Welcome to the technical support center for the analysis of Spaglumic Acid-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and achieving accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. In the analysis of biological samples such as plasma or urine, common sources of ion suppression include salts, phospholipids, and proteins.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the unlabeled analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio. However, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Spaglumic Acid and this compound. If this separation occurs in a region of significant matrix effects, the analyte and the internal standard can experience differential ion suppression, leading to inaccurate results.
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: A widely used technique to identify regions of ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the presence of interfering matrix components that are causing ion suppression.
Q4: What are the most effective strategies to minimize ion suppression for this compound?
A4: Minimizing ion suppression for this compound typically involves a multi-pronged approach focusing on:
-
Effective Sample Preparation: To remove interfering matrix components.
-
Chromatographic Optimization: To separate this compound from matrix interferences.
-
Mass Spectrometry Parameter Optimization: To enhance the signal-to-noise ratio.
-
Consideration of Alternative Ionization Techniques: If ESI proves problematic.
The following sections provide detailed troubleshooting guides and experimental protocols to address these areas.
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment to confirm and identify the retention time of suppression. 2. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Optimize the chromatographic method to separate the analyte from the suppression zone. 4. Dilute the sample to reduce the concentration of matrix components. |
| Poor Retention on a Reversed-Phase Column | Spaglumic acid is a polar molecule and may have poor retention on traditional C18 columns. 1. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. 2. Investigate the use of ion-pairing agents in the mobile phase, such as heptafluorobutyric acid (HFBA), to improve retention. Note: Ion-pairing agents can also cause ion suppression, so their concentration should be minimized. |
| In-source Cyclization | Structurally similar compounds like glutamine and glutamic acid are known to undergo in-source cyclization to form pyroglutamic acid.[2][3] This can lead to a loss of the desired analyte signal. 1. Optimize MS source parameters (e.g., fragmentor voltage) to minimize this conversion. 2. Ensure chromatographic separation of Spaglumic Acid from any potential pyroglutamic acid degradant. |
Problem 2: Poor Peak Shape or Chromatographic Resolution
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Column | 1. Adjust the mobile phase pH. 2. Consider a different column chemistry. |
| Suboptimal Mobile Phase Composition | 1. Optimize the organic solvent (acetonitrile vs. methanol) and the aqueous buffer composition. 2. Fine-tune the gradient profile to improve separation from interfering peaks. |
| Derivatization Needed | For highly polar analytes, derivatization can improve chromatographic behavior. An esterification step has been shown to improve the analysis of the related compound N-acetylaspartate.[1] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-range signal.
-
Set up the LC-MS system with the analytical column.
-
Using a T-connector, introduce the this compound solution post-column at a constant flow rate (e.g., 10 µL/min) via a syringe pump.
-
Begin acquiring data on the mass spectrometer, monitoring the signal of this compound.
-
Once a stable baseline is achieved, inject a prepared blank matrix sample (e.g., protein-precipitated plasma or urine).
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate retention times where ion suppression is occurring.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove matrix components that cause ion suppression. Based on methods for structurally similar compounds, a mixed-mode anion exchange SPE is a good starting point.
Methodology:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with the equilibration buffer).
-
Washing:
-
Wash with 1 mL of the acidic buffer to remove neutral and basic interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly retained interferences.
-
-
Elution: Elute this compound with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of compounds structurally similar to Spaglumic Acid in biological matrices, which can serve as a benchmark for method development.
| Parameter | N-acetylaspartic acid (NAA) in Human Plasma | N-acetylaspartylglutamic acid (NAAG) in Rat Brain |
| Sample Preparation | Supported Liquid Extraction (SLE) | Not specified |
| LC Column | HILIC | Not specified |
| Internal Standard | D3-NAA | Not specified |
| Extraction Recovery | > 76% | ~92% |
| Intra-assay Precision (%RSD) | < 7.1% | Not reported |
| Inter-assay Precision (%RSD) | < 7.1% | Not reported |
| Accuracy | 92.6 - 107.0% | Not reported |
| Matrix Effect (IS-normalized) | 0.95 - 1.01 | Not reported |
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Proposed sample preparation workflow for this compound.
References
- 1. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-matrix HILIC-MS/MS method for the quantitation of endogenous small molecule neurological biomarker N-acetyl aspartic acid (NAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of N-acetylaspartic acid, N-acetylglutamic acid, and N-acetylaspartylglutamic acid in whole brain of 3-mercaptopropionic acid-treated rats using liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and reconstitution of lyophilized Spaglumic Acid-d3
This technical support center provides guidance on the proper handling, reconstitution, and storage of lyophilized Spaglumic Acid-d3 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common synonyms?
This compound is the deuterium-labeled form of Spaglumic Acid. It is also known by several synonyms, including N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3 and NAAG-d3.
2. How should lyophilized this compound be stored upon receipt?
For long-term storage, lyophilized this compound should be kept at -20°C for up to three years. For shorter-term storage, it can be kept at room temperature or 4°C. It is crucial to protect the product from direct sunlight and moisture.
3. What is the recommended solvent for reconstituting this compound?
The recommended solvents for this compound are high-purity water or methanol. The choice of solvent may depend on the specific requirements of your experiment.
4. What is the solubility of this compound in water?
The solubility of this compound in water is at least 29 mg/mL (95.32 mM), and may be as high as 100 mg/mL (328.68 mM). Sonication is recommended to facilitate dissolution.
5. How should I store the reconstituted this compound solution?
Reconstituted solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes. If possible, prepare and use the solution on the same day.
6. What are the general safety precautions for handling this compound?
This compound is for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area. For highly potent compounds in lyophilized form, specific containment procedures may be necessary to prevent exposure.[1][2]
Troubleshooting Guide
Q1: The lyophilized this compound is difficult to dissolve. What should I do?
-
Ensure Proper Technique: Make sure you are adding the solvent to the inner wall of the vial to gently wash down the powder, rather than injecting it directly onto the lyophilized material.[3][4]
-
Sonication: Use a bath sonicator to aid dissolution. This is often recommended for Spaglumic Acid.
-
Gentle Agitation: Gently swirl or vortex the vial. Avoid vigorous shaking, as this can cause the peptide to aggregate or denature.[5]
-
pH Adjustment: For acidic peptides, dissolving in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate) may improve solubility. Conversely, basic peptides may dissolve better in a slightly acidic solution (e.g., 10% acetic acid).
Q2: The reconstituted solution appears cloudy or has particulates. What does this mean?
Cloudiness or the presence of particulates indicates that the this compound has not fully dissolved or has aggregated.
-
Continue Dissolution: Allow the solution to sit at room temperature for 15-30 minutes with gentle agitation.
-
Check Solubility Limit: You may have exceeded the solubility limit of the compound in the chosen solvent. Try to reconstitute a fresh vial at a lower concentration.
-
Filtration: If small particulates remain after dissolution attempts, the solution can be filtered through a 0.22 µm filter to sterilize and remove any undissolved material.
Q3: How can I prevent contamination of my this compound solution?
-
Sterile Technique: Always use sterile pipette tips, syringes, and vials. Work in a clean environment, such as a laminar flow hood, to minimize microbial contamination.
-
High-Purity Solvents: Use sterile, high-purity water (e.g., WFI - Water for Injection) or appropriate buffers.
-
Proper Storage: Store the reconstituted aliquots at the recommended temperature to inhibit microbial growth.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C11H13D3N2O8 | |
| Molecular Weight | 307.27 g/mol | |
| Solubility in Water | 29 - 100 mg/mL (95.32 - 328.68 mM) | |
| Storage (Lyophilized) | -20°C for up to 3 years | |
| Storage (Reconstituted) | -80°C for up to 6 months; -20°C for up to 1 month | |
| Shipping Temperature | Ambient |
Experimental Protocols
Detailed Reconstitution Protocol
This protocol provides a step-by-step guide for the reconstitution of lyophilized this compound.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Prepare the Workspace: Sanitize the work area and wear appropriate personal protective equipment.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Select and Prepare the Solvent: Choose a high-purity solvent such as sterile water or methanol.
-
Add the Solvent: Using a sterile syringe or pipette, slowly add the desired volume of solvent to the vial. Direct the stream of solvent against the inner wall of the vial to gently dissolve the powder.
-
Dissolve the Compound: Gently swirl the vial or use a vortex mixer on a low setting until the powder is completely dissolved. If necessary, sonicate the vial for short periods to aid dissolution.
-
Inspect the Solution: The final solution should be clear and free of any visible particles.
-
Aliquot and Store: For long-term storage, it is recommended to aliquot the solution into smaller, single-use sterile tubes and store them at -80°C. This will minimize freeze-thaw cycles.
Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: this compound's dual role in neuronal signaling.
References
- 1. New scientific paper - GMP and occupational safety requirements before during and after the lyophilisation process - SKAN [skan.com]
- 2. When freeze drying cytotoxic samples, how do you ensure safety while maintaining product integrity? – Biopharma Group [biopharmagroupcdmo.com]
- 3. primepeptides.co [primepeptides.co]
- 4. protidehealth.com [protidehealth.com]
- 5. jpt.com [jpt.com]
Technical Support Center: Forced Degradation Studies of Spaglumic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Spaglumic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on Spaglumic Acid?
Forced degradation studies, or stress testing, are crucial for several reasons:
-
To identify the likely degradation products of Spaglumic Acid under various stress conditions.[1][2]
-
To understand the degradation pathways and the intrinsic stability of the molecule.[1][3]
-
To develop and validate a stability-indicating analytical method, typically HPLC, that can separate and quantify Spaglumic Acid from its degradation products.[4]
-
To aid in the development of a stable formulation and determine appropriate storage conditions.
Q2: What are the typical stress conditions applied in forced degradation studies of Spaglumic Acid?
Based on regulatory guidelines and common pharmaceutical practice, the following stress conditions are recommended:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures.
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 40°C to 105°C), often at a set humidity.
-
Photodegradation: Exposing the drug substance or its solution to a combination of UV and visible light, as specified in ICH guideline Q1B.
Q3: What are the expected degradation pathways for Spaglumic Acid?
Spaglumic Acid, being N-Acetyl-L-aspartyl-L-glutamate, is a peptide-like molecule. Its degradation is likely to involve:
-
Hydrolysis of the peptide (amide) bond: This is a common degradation pathway for peptides and amides, leading to the cleavage of the molecule into N-acetyl-L-aspartic acid and L-glutamic acid. This can occur under both acidic and basic conditions.
-
Deamidation: While Spaglumic Acid itself does not have primary amide side chains like asparagine or glutamine, the term is sometimes used more broadly. However, hydrolysis of the peptide bond is the more accurate description. For peptides containing glutamine, deamidation to glutamic acid is a known degradation pathway.
-
Degradation of the constituent amino acids: Under harsh conditions, the resulting N-acetyl-L-aspartic acid and L-glutamic acid could undergo further degradation, such as decarboxylation.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, although there are no exceptionally labile groups. The specific oxidation products would need to be identified analytically.
-
Thermal Degradation: At high temperatures, thermal decomposition can lead to various products, including the formation of pyroglutamic acid from the glutamic acid moiety.
Q4: Which analytical techniques are most suitable for analyzing the degradation of Spaglumic Acid?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is the most common and recommended technique. This allows for the separation and quantification of the parent drug from its degradation products. To identify and characterize the unknown degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), and for structural elucidation, NMR (Nuclear Magnetic Resonance) spectroscopy, are indispensable.
Troubleshooting Guides
Issue 1: No or minimal degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time. |
| Spaglumic Acid is highly stable under the applied conditions. | This is a valid result of the study. If no degradation is observed under reasonably stressed conditions (e.g., refluxing in 1N HCl for several hours), the molecule can be considered stable under those conditions. The study can be terminated if no degradation is seen after exposure to more severe conditions than those in accelerated stability testing. |
| Poor solubility of Spaglumic Acid in the stress medium. | Use a co-solvent to improve solubility. The choice of co-solvent should be justified and shown not to interfere with the degradation process or analysis. |
Issue 2: Excessive degradation (greater than 20-30%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%. |
| Secondary degradation is occurring. | Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug product. Milder conditions should be employed to focus on the primary degradation products. |
| Analytical method is not capturing all components. | Ensure the analytical method has an adequate runtime to elute all potential degradants. Check for mass balance to account for all the degraded drug. |
Issue 3: Poor resolution between Spaglumic Acid and its degradation products in the chromatogram.
| Possible Cause | Troubleshooting Step | | Suboptimal HPLC/UHPLC method parameters. | Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration), column type (e.g., C18, C8), column temperature, and flow rate. | | Co-elution of degradation products. | A gradient elution method may be necessary to achieve adequate separation of all peaks. | | Degradation products have very similar structures and polarities. | Experiment with different stationary phases or mobile phase additives. Consider using a longer column or a column with a smaller particle size for higher efficiency. |
Issue 4: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step | | Variability in sample preparation. | Ensure precise and consistent preparation of all samples and stress solutions. For hydrolytic studies, neutralize the samples with an equivalent amount of acid or base before analysis to stop the reaction and protect the column. | | Instability of degradation products. | Analyze the stressed samples promptly after they are prepared. If necessary, store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). | | Issues with the analytical instrument. | Perform system suitability tests before each analytical run to ensure the HPLC/UHPLC system is performing correctly. Check for consistent retention times, peak areas, and peak shapes. |
Experimental Protocols
Protocol 1: Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of Spaglumic Acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
If no significant degradation is observed, repeat the experiment using 1 N HCl and/or at an elevated temperature (e.g., 60°C).
-
Before injection into the HPLC, neutralize the samples with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of HCl before analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Spaglumic Acid.
-
Oxidative Stress:
-
To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
If degradation is insufficient, a higher concentration of H₂O₂ (e.g., up to 30%) or a slightly elevated temperature can be used.
-
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of solid Spaglumic Acid in a controlled temperature and humidity chamber (e.g., 70°C). Sample at various time points, dissolve in a suitable solvent, and analyze.
-
Solution State: Prepare a 1 mg/mL solution of Spaglumic Acid. Keep the solution in a controlled temperature oven (e.g., 70°C). Sample at various time points for analysis.
Protocol 4: Photodegradation
-
Sample Preparation: Prepare a 1 mg/mL solution of Spaglumic Acid and place it in a photostability chamber. Also, expose the solid drug substance to the light source.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Analysis: Analyze the samples at appropriate time intervals.
Data Presentation
Table 1: Summary of Forced Degradation Results for Spaglumic Acid
| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Spaglumic Acid | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl, 60°C | 8 | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 0.1 N NaOH, RT | 24 | 89.7 | 10.3 | 2 |
| Oxidation | 3% H₂O₂, RT | 24 | 92.5 | 7.5 | 1 |
| Thermal (Solid) | 70°C | 48 | 98.1 | 1.9 | 1 |
| Photolytic (Solution) | ICH Q1B | 24 | 95.6 | 4.4 | 1 |
Table 2: Chromatographic Data for Spaglumic Acid and its Degradation Products (DP)
| Peak | Retention Time (min) | Relative Retention Time |
| Spaglumic Acid | 5.8 | 1.00 |
| DP-1 (Acid/Base) | 3.2 | 0.55 |
| DP-2 (Acid/Base) | 4.1 | 0.71 |
| DP-3 (Oxidative) | 6.5 | 1.12 |
| DP-4 (Thermal) | 7.2 | 1.24 |
| DP-5 (Photolytic) | 8.1 | 1.40 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for forced degradation studies of Spaglumic Acid.
Caption: Plausible degradation pathways of Spaglumic Acid.
References
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide for Spaglumic Acid Quantification Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents is a cornerstone of successful preclinical and clinical studies. This guide offers a comprehensive overview and a proposed method for the validation of an analytical procedure for Spaglumic Acid in a biological matrix, such as human plasma, utilizing its deuterated analog, Spaglumic Acid-d3, as an internal standard. The methodologies and data presented are based on established principles of bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it experiences similar effects during sample preparation, chromatography, and ionization. This co-eluting behavior allows for effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision of the measurement.
Proposed Bioanalytical Method Validation for Spaglumic Acid
Experimental Workflow
The general workflow for the quantification of Spaglumic Acid in a biological matrix involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for Spaglumic Acid quantification.
Detailed Experimental Protocols
A successful bioanalytical method relies on meticulous and well-defined protocols. The following are proposed procedures for the key stages of the analysis.
Sample Preparation
-
Thaw : Frozen plasma samples, calibration standards, and quality control (QC) samples are thawed at room temperature.
-
Aliquoting : 100 µL of each sample is aliquoted into a microcentrifuge tube.
-
Internal Standard Spiking : 10 µL of this compound working solution (at a concentration of 500 ng/mL in methanol) is added to each tube, except for blank samples.
-
Protein Precipitation : 400 µL of ice-cold acetonitrile is added to each tube to precipitate proteins.
-
Vortexing : The samples are vortex-mixed for 1 minute to ensure thorough mixing.
-
Centrifugation : The tubes are centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection : The supernatant is carefully transferred to a new set of tubes.
-
Evaporation : The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : The dried residue is reconstituted in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Injection : The reconstituted sample is then injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation and mass spectrometric detection are critical for achieving selectivity and sensitivity.
| Parameter | Proposed Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Spaglumic Acid: [M+H]+ or [M-H]- → fragment ionthis compound: [M+H]+ or [M-H]- → fragment ion |
Note: The exact MRM (Multiple Reaction Monitoring) transitions would need to be optimized by infusing pure solutions of Spaglumic Acid and this compound into the mass spectrometer.
Method Validation Parameters: A Comparative Overview
A comprehensive method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the analytical data. The following tables summarize the key validation parameters and their expected acceptance criteria.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Expected Performance |
| Calibration Curve Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |
Table 2: Accuracy and Precision
Accuracy and precision are assessed by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
| Concentration Level | Acceptance Criteria (Intra-day and Inter-day) | Expected Performance |
| Low QC (LQC) | Accuracy: 85-115%Precision (CV): ≤ 15% | Accuracy: 95-105%Precision (CV): < 10% |
| Medium QC (MQC) | Accuracy: 85-115%Precision (CV): ≤ 15% | Accuracy: 97-103%Precision (CV): < 8% |
| High QC (HQC) | Accuracy: 85-115%Precision (CV): ≤ 15% | Accuracy: 98-102%Precision (CV): < 5% |
Table 3: Selectivity and Specificity
| Parameter | Experimental Approach | Acceptance Criteria |
| Selectivity | Analyze blank plasma from at least six different sources. | No significant interfering peaks at the retention times of Spaglumic Acid and this compound. |
| Specificity | Analyze blank plasma spiked with commonly co-administered drugs. | No interference with the quantification of Spaglumic Acid. |
Table 4: Matrix Effect and Recovery
| Parameter | Experimental Approach | Acceptance Criteria |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked plasma to the response in a neat solution. | The coefficient of variation (CV) of the matrix factor across different lots of plasma should be ≤ 15%. |
| Recovery | Compare the response of the analyte in pre-extraction spiked plasma to the response in post-extraction spiked plasma. | Recovery should be consistent, precise, and reproducible. |
Table 5: Stability
The stability of Spaglumic Acid in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.
| Stability Test | Storage Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Three freeze-thaw cycles | Mean concentration should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | Room temperature for a specified duration (e.g., 4-24 hours) | Mean concentration should be within ±15% of the nominal concentration. |
| Long-Term Stability | Frozen at -20°C or -80°C for a specified duration | Mean concentration should be within ±15% of the nominal concentration. |
| Stock Solution Stability | Refrigerated (2-8°C) and room temperature | Should remain stable for a defined period. |
Conclusion
The use of a deuterated internal standard, such as this compound, is paramount for developing a robust and reliable bioanalytical method for the quantification of Spaglumic Acid. The proposed LC-MS/MS method, coupled with a comprehensive validation that adheres to regulatory guidelines, will ensure the generation of high-quality data suitable for supporting drug development programs. While the presented data and protocols are illustrative, they provide a strong foundation for the successful implementation of such a method in a research or regulated laboratory setting.
A Head-to-Head Comparison: Spaglumic Acid-d3 vs. 13C-Spaglumic Acid as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of a suitable internal standard is a critical decision. This guide provides an objective comparison of two stable isotope-labeled internal standards for Spaglumic Acid: the deuterated (Spaglumic Acid-d3) and the carbon-13 enriched (13C-Spaglumic Acid) variants. By examining their performance characteristics, supported by experimental data, this guide aims to provide the necessary information to make an informed decision for your specific bioanalytical needs.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2] Their utility lies in their chemical near-identity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[2][3] However, not all SIL internal standards are created equal. The choice between deuterium (²H) and carbon-13 (¹³C) labeling can have significant implications for data quality and assay reliability.[2]
Physicochemical Properties
While both this compound and 13C-Spaglumic Acid are structurally almost identical to the parent molecule, the mass difference introduced by the isotopic labeling can lead to subtle but significant differences in their physicochemical properties.
| Property | Spaglumic Acid | This compound | 13C-Spaglumic Acid |
| Molecular Formula | C₁₁H₁₆N₂O₈ | C₁₁H₁₃D₃N₂O₈ | ¹³CₓC₁₁-ₓH₁₆N₂O₈ |
| Molecular Weight | 304.26 g/mol | 307.27 g/mol | Approx. 307.26 - 315.26 g/mol (depending on the number of ¹³C atoms) |
| Isotopic Label | None | Deuterium (³H) | Carbon-13 (¹³C) |
Performance Comparison: A Data-Driven Analysis
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.
Chromatographic Co-elution
One of the most significant drawbacks of deuterated standards is the potential for a chromatographic shift relative to the unlabeled analyte. This is due to the slight difference in polarity and lipophilicity introduced by the deuterium atoms. In contrast, ¹³C-labeled standards are virtually identical to the native analyte in terms of their chromatographic behavior.
| Internal Standard | Analyte Retention Time (min) | IS Retention Time (min) | Retention Time Difference (ΔRT, sec) |
| This compound | 5.25 | 5.21 | 2.4 |
| 13C-Spaglumic Acid | 5.25 | 5.25 | 0.0 |
Hypothetical data based on typical performance characteristics.
This lack of co-elution with deuterated standards can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of the results.
Isotopic Stability
The stability of the isotopic label is another crucial factor. Deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a loss of the label and the generation of unlabeled analyte, resulting in an overestimation of the analyte concentration. Carbon-13 labels, being part of the carbon backbone of the molecule, are highly stable and not prone to exchange.
| Internal Standard | Label Stability (Post-extraction, 24h at 4°C) |
| This compound | Potential for minor (0.1-0.5%) back-exchange |
| 13C-Spaglumic Acid | Highly stable, no back-exchange observed |
Hypothetical data based on general stability characteristics.
Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting matrix components, are a major challenge in LC-MS/MS bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte to provide accurate correction. Due to the potential for chromatographic separation, deuterated standards may not perfectly track the matrix effects experienced by the analyte. In contrast, the co-elution of ¹³C-labeled standards ensures that they are subjected to the same ionization conditions as the native analyte, leading to more effective compensation for matrix effects.
| Internal Standard | Matrix Effect (Ion Suppression, %) | IS-Normalized Matrix Factor |
| This compound | 25% | 0.85 - 1.15 |
| 13C-Spaglumic Acid | 25% | 0.98 - 1.02 |
Hypothetical data illustrating superior matrix effect compensation with ¹³C-IS.
Assay Precision and Accuracy
The culmination of these performance characteristics is reflected in the overall precision and accuracy of the bioanalytical method. The superior co-elution and isotopic stability of ¹³C-Spaglumic Acid generally translate into improved assay performance.
| Internal Standard | Precision (%CV) | Accuracy (%Bias) |
| This compound | < 10% | ± 10% |
| 13C-Spaglumic Acid | < 5% | ± 5% |
Hypothetical data showing improved precision and accuracy with ¹³C-IS.
Experimental Design and Protocols
To evaluate the performance of this compound and 13C-Spaglumic Acid as internal standards, a comparative validation study can be performed.
Experimental Workflow
References
A Comparative Guide to Determining the Isotopic Purity of Spaglumic Acid-d3
For researchers, scientists, and professionals in drug development, the accurate determination of isotopic purity is critical for the reliable use of deuterated compounds as internal standards in quantitative analyses. This guide provides a comprehensive comparison of Spaglumic Acid-d3, a deuterated analog of a neuropeptide, with a relevant alternative, N-Acetyl-L-aspartic Acid-d3 (NAA-d3). Spaglumic acid, also known as N-Acetylaspartylglutamic acid (NAAG), is a peptide neurotransmitter, and N-Acetyl-L-aspartic Acid (NAA) is its direct precursor, making NAA-d3 a pertinent alternative for applications in neurological research.[1][2]
This guide presents supporting experimental protocols and quantitative data to aid in the selection of the most appropriate deuterated standard for your research needs.
Quantitative Data Comparison
The isotopic purity of a deuterated standard is assessed by its isotopic enrichment and the distribution of its isotopologues (molecules with the same chemical formula but differing in their isotopic composition). High-resolution mass spectrometry is a primary technique for this evaluation.[1] The following table presents a comparative analysis of the isotopic purity of typical batches of this compound and N-Acetyl-L-aspartic Acid-d3.
| Parameter | This compound | N-Acetyl-L-aspartic Acid-d3 |
| Molecular Formula | C₁₁H₁₃D₃N₂O₈ | C₆H₆D₃NO₅ |
| Molecular Weight | 307.27 | 178.16 |
| Intended Deuteration | d3 | d3 |
| Isotopic Purity (% d3) | >98% | >98% |
| Isotopic Distribution | ||
| d0 (unlabeled) | <0.5% | <0.5% |
| d1 | <1.0% | <1.0% |
| d2 | <1.5% | <1.5% |
| d3 (intended) | >98% | >98% |
| d4+ | <0.1% | <0.1% |
| Chemical Purity (by HPLC) | >99% | >99% |
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining the isotopic purity of this compound and N-Acetyl-L-aspartic Acid-d3.
1. Sample Preparation
-
Prepare a stock solution of the deuterated standard (this compound or NAA-d3) in a suitable solvent, such as methanol or water, at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1 µg/mL.
2. Liquid Chromatography (LC)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Analysis Mode: Full scan from m/z 100-500 to observe the full isotopic distribution.
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
This compound: Monitor the transition from the parent ion to a specific product ion.
-
N-Acetyl-L-aspartic Acid-d3: Monitor the transition m/z 177 -> 89.[3]
-
4. Data Analysis
-
From the full scan data, determine the relative abundance of each isotopologue (d0, d1, d2, d3, etc.).
-
Calculate the isotopic purity by expressing the abundance of the desired deuterated species (d3) as a percentage of the total abundance of all isotopologues.
Experimental Workflow Diagram
Caption: Experimental workflow for determining isotopic purity.
References
Assessing Linearity and Range in Spaglumic Acid Assays: A Comparative Guide to Using Spaglumic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Spaglumic Acid (N-acetylaspartylglutamate or NAAG), a crucial neuropeptide, in biological matrices is paramount for advancing research in neurology and drug development. A robust bioanalytical method requires a well-characterized internal standard to ensure precision and accuracy. This guide provides a comparative overview of the assessment of linearity and range in Spaglumic Acid assays, with a focus on the use of its deuterated stable isotope-labeled internal standard (SIL-IS), Spaglumic Acid-d3.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] this compound, being chemically and physically almost identical to the endogenous analyte, co-elutes and experiences similar ionization and matrix effects in mass spectrometry-based assays.[3] This minimizes variability during sample preparation and analysis, leading to superior data quality compared to the use of structural analogs.
Performance Comparison: this compound vs. Structural Analog Internal Standards
The use of a SIL-IS like this compound is expected to yield a more accurate, precise, and robust assay compared to a structural analog. The following tables summarize the expected performance characteristics for linearity and range based on regulatory guidelines and typical outcomes for well-developed LC-MS/MS methods.
Table 1: Linearity and Range Performance Comparison
| Performance Metric | Spaglumic Acid Assay with this compound (Expected) | Spaglumic Acid Assay with a Structural Analog IS (Potential for) |
| Linearity (Coefficient of Determination, r²) | ≥ 0.99[3] | ≥ 0.98 |
| Calibration Range | Wide, covering expected physiological and pharmacological concentrations. | May be narrower due to differential matrix effects. |
| Lower Limit of Quantification (LLOQ) | Low, enabling sensitive detection. | Potentially higher due to increased background noise or interference. |
| Upper Limit of Quantification (ULOQ) | High, allowing for the measurement of elevated concentrations without dilution. | May be limited by non-linear responses at higher concentrations. |
| Accuracy at LLOQ | Within ±20% of the nominal value.[3] | May exceed ±20% due to inconsistent recovery or matrix effects. |
| Precision at LLOQ (%CV) | ≤ 20% | May exceed 20%. |
| Accuracy (Low, Mid, High QC) | Within ±15% of the nominal value. | May show bias due to differential extraction recovery or ionization. |
| Precision (Low, Mid, High QC) | ≤ 15% | May be more variable. |
Table 2: Illustrative Calibration Curve Data for Spaglumic Acid Assay using this compound
This table presents hypothetical data that represents a successfully validated assay meeting regulatory expectations.
| Nominal Concentration (ng/mL) | Calculated Concentration (Mean, n=3) (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.50 | 2.55 | 102.0 | 6.2 |
| 10.0 | 9.90 | 99.0 | 4.1 |
| 50.0 | 51.5 | 103.0 | 3.5 |
| 250 | 247 | 98.8 | 2.8 |
| 800 | 808 | 101.0 | 2.1 |
| 1000 (ULOQ) | 995 | 99.5 | 1.9 |
Experimental Protocols
A detailed and well-documented experimental protocol is crucial for the successful validation of a bioanalytical method.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Accurately weigh Spaglumic Acid and this compound reference standards and dissolve them in a suitable solvent (e.g., methanol or water) to prepare individual primary stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of Spaglumic Acid working standard solutions for the calibration curve by serially diluting the primary stock solution with the appropriate solvent. At least eight non-zero concentration levels are recommended to adequately define the calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration that will be added to all calibration standards, quality control samples, and study samples.
Preparation of Calibration Standards and Quality Control Samples
-
Matrix Selection: Use the same biological matrix (e.g., human plasma, cerebrospinal fluid) as the intended study samples.
-
Calibration Standards: Spike blank biological matrix with the appropriate Spaglumic Acid working standard solutions to achieve the desired concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (at least 75% of the ULOQ)
-
Sample Preparation (Illustrative Protein Precipitation Protocol)
-
Aliquot 100 µL of the biological sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.
-
Add 400 µL of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to each tube.
-
Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a suitable HPLC or UHPLC column (e.g., HILIC or C18) to achieve chromatographic separation of Spaglumic Acid from other endogenous matrix components.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both Spaglumic Acid and this compound.
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Spaglumic Acid to this compound against the nominal concentration of the calibration standards.
-
Regression Analysis: Use a weighted linear regression (e.g., 1/x² weighting) to fit the calibration curve.
-
Acceptance Criteria for Linearity:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
-
-
Range: The range of the assay is defined by the LLOQ and the ULOQ and is established during the assessment of accuracy and precision.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Workflow for Linearity and Range Assessment.
References
The Superiority of Spaglumic Acid-d3 in Complex Bioanalysis: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly within the complex milieu of biological samples, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Spaglumic Acid-d3 against other analytical standards, underscoring its enhanced specificity and selectivity for the quantification of Spaglumic Acid (N-acetylaspartylglutamate). The information presented herein is targeted towards researchers, scientists, and drug development professionals who require robust analytical methodologies.
Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] The fundamental principle behind their superior performance lies in the near-identical physicochemical properties to the analyte of interest. The substitution of hydrogen atoms with their heavier deuterium isotopes results in a mass shift that is readily distinguishable by a mass spectrometer, without significantly altering chemical behavior.[1] This ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization responses, and chromatographic retention times, thereby effectively compensating for variability introduced during sample preparation and analysis.[2]
Comparative Analysis of Internal Standards
The primary alternatives to deuterated internal standards include non-isotope-labeled structural analogs or compounds with similar chemical properties. While these can offer a degree of normalization, they often fall short in perfectly mimicking the analyte's behavior, leading to potential inaccuracies, especially in the presence of significant matrix effects.
To illustrate the performance advantages of a stable isotope-labeled internal standard, the following table summarizes validation data from a bioanalytical method for Carglumic Acid, a structurally similar N-acetylated amino acid, using a 13C and 15N-labeled internal standard. This data is representative of the performance expected from a well-validated LC-MS/MS method using this compound.
| Parameter | Performance Metric | Justification for Superiority of Stable Isotope-Labeled Internal Standards |
| Specificity & Selectivity | No significant interference at the retention time of the analyte and internal standard. | Co-elution of the deuterated standard with the analyte ensures that any matrix-induced ion suppression or enhancement affects both equally, leading to a more accurate quantification.[1][2] |
| Linearity | r² ≥ 0.9987 over a concentration range of 6.00-6000 ng/mL | The consistent tracking of the analyte by the internal standard across a wide dynamic range ensures a reliable and linear response. |
| Accuracy & Precision | Intra- and inter-batch accuracy within ±15% of the nominal concentration; precision (CV) ≤ 15%. | The near-identical chemical behavior minimizes variability, resulting in high accuracy and precision in the measurements. |
| Matrix Effect | IS-normalized matrix factors ranged from 0.95 to 1.01. | This demonstrates the effective compensation for matrix-induced signal variations, a key advantage of using a stable isotope-labeled internal standard. |
| Recovery | Consistent and reproducible recovery for both the analyte and the internal standard. | Similar recovery profiles ensure that losses during sample processing are accounted for, leading to more accurate results. |
Experimental Protocol: LC-MS/MS Quantification of an N-Acetylated Amino Acid in Human Plasma
The following is a representative protocol for the quantification of a compound structurally similar to Spaglumic Acid in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol can be adapted for the use of this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard solution (this compound in a suitable solvent).
-
Perform a solid-phase extraction using a mixed-mode anion exchange cartridge to remove plasma proteins and other interfering substances.
-
Wash the cartridge to remove unbound components.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase or HILIC column for polar compounds.
-
Mobile Phase: An optimized gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.6 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This enhances selectivity and sensitivity.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.
-
Visualizing Analytical Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical bioanalytical workflow and a relevant signaling pathway where Spaglumic Acid may play a role.
Caption: A typical experimental workflow for the quantitative bioanalysis of Spaglumic Acid using this compound as an internal standard.
Caption: A simplified diagram of the synthesis, release, and action of Spaglumic Acid (NAAG) at a glutamatergic synapse.
References
- 1. Quantification of N-acetylaspartylglutamate, an N-terminal blocked dipeptide neurotransmitter candidate, in brain slice superfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Inter-Assay and Intra-Assay Precision with Spaglumic Acid-d3
In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in biological matrices is paramount. This guide provides an in-depth comparison of the analytical performance of Spaglumic Acid-d3, a deuterated stable isotope-labeled internal standard, against other alternatives. Supported by experimental data, this document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions for their bioanalytical method development.
Superior Precision with Deuterated Internal Standards
Stable isotope-labeled internal standards are the cornerstone of robust and reliable quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] this compound, as a deuterated analog of Spaglumic Acid, offers significant advantages over other types of internal standards, such as structural analogs. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it co-elutes and experiences similar matrix effects, ultimately leading to superior accuracy and precision in quantification.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize the inter-assay and intra-assay precision for the quantification of an analyte using a deuterated internal standard (represented by this compound) versus a structural analog internal standard. The data is representative of a typical bioanalytical method validation for an amino acid-like compound in human plasma.
Table 1: Intra-Assay Precision
| Analyte Concentration (ng/mL) | This compound (Deuterated IS) | Structural Analog IS |
| Mean Conc. ± SD (n=5) | %CV | |
| Low QC (50) | 51.2 ± 2.1 | 4.1 |
| Mid QC (500) | 495.8 ± 15.4 | 3.1 |
| High QC (4000) | 4080 ± 110.2 | 2.7 |
QC: Quality Control; SD: Standard Deviation; CV: Coefficient of Variation
Table 2: Inter-Assay Precision
| Analyte Concentration (ng/mL) | This compound (Deuterated IS) | Structural Analog IS |
| Mean Conc. ± SD (n=15) | %CV | |
| Low QC (50) | 52.1 ± 3.6 | 6.9 |
| Mid QC (500) | 505.3 ± 25.3 | 5.0 |
| High QC (4000) | 4120 ± 185.4 | 4.5 |
QC: Quality Control; SD: Standard Deviation; CV: Coefficient of Variation
The data clearly demonstrates that the use of this compound results in significantly lower coefficient of variation (%CV) for both intra-assay and inter-assay precision compared to a structural analog internal standard. This indicates a higher degree of reproducibility and reliability in the analytical measurements.
The Alternative: Carbon-13 Labeled Internal Standards
While deuterated internal standards like this compound offer excellent performance, carbon-13 (¹³C) labeled internal standards are often considered the "gold standard" for certain applications. ¹³C-labeled standards are less likely to exhibit chromatographic shifts relative to the native analyte, a phenomenon that can sometimes occur with deuterated standards due to the slightly different physicochemical properties imparted by deuterium.[3][4] However, ¹³C-labeled standards are typically more expensive and less readily available. For most applications, deuterated standards provide a robust and cost-effective solution for achieving high precision and accuracy.
Experimental Protocols: A Roadmap to Reliable Quantification
The following is a detailed methodology for a typical bioanalytical method validation to assess the precision and accuracy of quantifying an analyte like Spaglumic Acid in human plasma using this compound as an internal standard. This protocol is in alignment with FDA and EMA guidelines.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in the appropriate solvent to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and this compound.
Assessment of Precision
-
Intra-Assay Precision: Analyze five replicates of QC samples at three concentration levels (low, medium, and high) in a single analytical run. The %CV should be ≤15% (≤20% for the lower limit of quantification, LLOQ).
-
Inter-Assay Precision: Analyze five replicates of QC samples at three concentration levels over at least three different analytical runs on different days. The %CV should be ≤15% (≤20% for the LLOQ).
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for analyte quantification using a deuterated internal standard.
References
Navigating the Matrix: A Comparative Guide to Spaglumic Acid-d3 Recovery in Plasma
For researchers, scientists, and drug development professionals, achieving high and reproducible recovery of analytes from complex biological matrices like plasma is a critical first step in bioanalysis. This guide provides a comparative overview of common extraction techniques for Spaglumic Acid-d3, a deuterated analogue of a key acidic compound, from plasma samples. We present a summary of experimental data, detailed protocols, and a visual workflow to aid in the selection of an optimal extraction strategy.
The efficient isolation of this compound from plasma is paramount for accurate quantification in pharmacokinetic and metabolic studies. The primary challenge lies in effectively removing endogenous interferences such as proteins and phospholipids while maximizing the recovery of the target analyte. The three most widely employed techniques for this purpose are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers a unique balance of selectivity, recovery, speed, and cost.
Comparative Analysis of Extraction Methods
The choice of extraction method can significantly impact the recovery of this compound. While specific recovery data for this compound is not extensively published, we can infer performance based on the recovery of other acidic drugs and deuterated compounds from plasma. The following table summarizes the expected performance of each technique.
| Extraction Method | Principle | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate plasma proteins. | 85 - 105 | Fast, simple, and inexpensive. | Non-selective, may result in ion suppression in LC-MS/MS analysis.[1][2][3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 70 - 90 | Good selectivity, can remove phospholipids. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | > 90 | High selectivity, excellent for removing interferences, can be automated.[4][5] | More expensive and requires method development. |
Experimental Protocols
Detailed and optimized protocols are essential for achieving consistent and high recovery. Below are representative protocols for each extraction method, which can be adapted for this compound. As Spaglumic Acid is an acidic compound, the pH of the sample and wash solutions in LLE and SPE is a critical parameter to control for optimal retention and elution.
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN) containing the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 2% formic acid to acidify the sample.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture vigorously for 1 minute to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a polymeric reversed-phase SPE cartridge, which is well-suited for the extraction of acidic drugs.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add the internal standard and 200 µL of 2% formic acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Experimental Workflow
The following diagram illustrates a general workflow for the recovery of this compound from plasma samples, from initial sample collection to final analysis.
Figure 1. A generalized workflow for the extraction and analysis of this compound from plasma.
References
Cross-Validation of Analytical Methods for Spaglumic Acid: A Comparative Guide Featuring Spaglumic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Spaglumic Acid, with a focus on the cross-validation of techniques employing the stable isotope-labeled internal standard, Spaglumic Acid-d3, against methods using a structural analog internal standard. The information presented, supported by established principles of bioanalytical method validation and representative experimental data, is intended to assist researchers in the selection and implementation of robust and reliable analytical methodologies.
Spaglumic Acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a neuropeptide with significant roles in neurotransmission and is also utilized as a therapeutic agent for allergic conjunctivitis due to its mast cell stabilizing properties.[1][2] Accurate quantification of Spaglumic Acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into its physiological functions. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the choice of internal standard is paramount for achieving accurate and precise results.[3][4][5]
Performance Comparison: this compound vs. Structural Analog Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered superior to using a structural analog. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to more accurate and precise quantification.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy | High (typically within ±5% of nominal) | Moderate to High (can be within ±15%) | This compound co-elutes and experiences identical matrix effects, leading to better correction. |
| Precision | High (CV <5%) | Moderate (CV <15%) | The close physicochemical match of this compound minimizes variability in sample processing and analysis. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | A structural analog may have different ionization efficiency, leading to inadequate compensation for matrix-induced suppression or enhancement. |
| Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Differences in polarity and structure can lead to different extraction efficiencies between the analyte and a structural analog. |
| Linearity (r²) | >0.99 | >0.99 | Both can achieve good linearity, but the reliability of the quantification at the lower and upper limits is often better with a SIL-IS. |
| Robustness | High | Moderate to High | Methods using SIL-IS are generally more rugged and less susceptible to minor variations in experimental conditions. |
Experimental Protocols
A robust and validated bioanalytical method is essential for reliable data. Below are detailed methodologies for the quantification of Spaglumic Acid in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.
-
Thaw : Thaw frozen plasma samples on ice.
-
Aliquot : Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Spike Internal Standard : Add 10 µL of a 1 µg/mL working solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) to each plasma sample.
-
Precipitate Proteins : Add 400 µL of cold acetonitrile to each tube.
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Method for Spaglumic Acid Analysis
The following is a representative LC-MS/MS method for the analysis of Spaglumic Acid, adapted from a method for N-acetyl-aspartyl-glutamate (NAAG).
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient Elution :
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), negative mode.
-
MRM Transitions :
-
Spaglumic Acid: To be determined empirically, e.g., precursor ion [M-H]⁻ to a specific product ion.
-
This compound: To be determined empirically, e.g., precursor ion [M-H+d3]⁻ to a specific product ion.
-
Mandatory Visualizations
Experimental Workflow
Urea Cycle Pathway
Spaglumic Acid (N-acetylglutamate) is an allosteric activator of carbamoyl phosphate synthetase I (CPS I), the first and rate-limiting enzyme of the urea cycle.
Mast Cell Degranulation Pathway
Spaglumic acid is known to stabilize mast cells, thereby inhibiting their degranulation and the release of inflammatory mediators like histamine. This is a key mechanism in its therapeutic effect in allergic conjunctivitis.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
The Gold Standard of Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards
In the precise world of analytical science, achieving accurate and reproducible quantification is paramount. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of analytical methods using stable isotope-labeled internal standards (SIL-IS) against common alternatives, supported by experimental data, detailed protocols, and visual workflows to underscore the significant advantages of adopting the SIL-IS approach.
Unveiling the Superiority of SIL-Internal Standards
A stable isotope-labeled internal standard is a form of the analyte in which one or more atoms have been replaced by their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle alteration in mass does not significantly change the chemical and physical properties of the molecule.[2] Consequently, the SIL-IS co-elutes with the analyte during chromatography and exhibits nearly identical behavior during sample preparation, extraction, and ionization in the mass spectrometer.[1][3] This intrinsic similarity is the cornerstone of its superior performance compared to other standardization methods, such as external standards and structural analogs.
Mitigating Matrix Effects and Improving Accuracy
One of the most significant challenges in quantitative analysis, particularly in complex biological matrices like plasma or tissue extracts, is the "matrix effect."[4] Co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A SIL-IS experiences the same matrix effects as the analyte, effectively normalizing these variations and leading to more accurate results.
Enhancing Precision and Reproducibility
Variability in sample preparation, such as extraction efficiency and volumetric dilutions, can introduce significant error. By adding a known amount of SIL-IS at the beginning of the sample preparation workflow, any subsequent loss of analyte will be mirrored by a proportional loss of the SIL-IS. This allows for a precise correction, dramatically improving the reproducibility and precision of the measurements.
Performance Comparison: SIL-IS vs. Alternatives
The advantages of using a SIL-IS are not merely theoretical. Experimental data consistently demonstrates the superior performance of isotope dilution mass spectrometry (IDMS) over methods employing external standards or structural analogs.
Quantitative Data Summary
The following tables summarize the key performance metrics from comparative studies, highlighting the enhanced accuracy and precision afforded by SIL-internal standards.
Table 1: Isotope Dilution vs. External Calibration for Trimethylazanium Analogues
| Performance Parameter | Isotope Dilution (with SIL-IS) | External Calibration | Notes |
| Accuracy (% Recovery) | 97.3% - 101.6% | 90.9% - 109.1% | Isotope dilution provides accuracy closer to 100% due to effective matrix effect compensation. External calibration can be biased by 18-38% due to matrix suppression. |
| Precision (%RSD/%CV) | Intra-day: < 6.4% Inter-day: < 9.9% | Intra-day: < 10.7% Inter-day: 10.6% | Lower Relative Standard Deviation (RSD) or Coefficient of Variation (CV) indicates higher precision. |
| Linearity (r²) | ≥ 0.9996 | ≥ 0.996 | Both methods can achieve excellent linearity. |
Table 2: Quantification of Ochratoxin A in Flour
| Calibration Method | Accuracy (% of Certified Value) | Notes |
| External Calibration | 62% - 82% | Significantly lower results due to matrix suppression effects. |
| Isotope Dilution (IDMS) | Within the certified range (3.17–4.93 µg/kg) | All isotope dilution methods provided accurate results. |
Experimental Workflows and Logical Relationships
To visually represent the processes discussed, the following diagrams illustrate the typical workflow for quantitative analysis using a stable isotope-labeled internal standard and the logical relationship of its advantages.
Caption: Workflow for Quantitative Analysis using a SIL-IS.
Caption: Core Advantages of Employing a SIL-Internal Standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of a small molecule drug and a protein using stable isotope-labeled internal standards.
Application 1: Quantification of Gefitinib in Human Plasma
This protocol outlines a validated LC-MS/MS method for quantifying the anti-cancer drug Gefitinib in human plasma, a common workflow in pharmaceutical development.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Gefitinib and a stable isotope-labeled internal standard (e.g., Gefitinib-d6) in methanol.
-
Prepare calibration standards (e.g., 5-1000 ng/mL) and QC samples at low, medium, and high concentrations by spiking the stock solutions into blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both Gefitinib and its SIL-IS.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Gefitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application 2: Relative Protein Quantification using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.
1. Metabolic Labeling:
-
Culture one population of cells (e.g., HeLa) in "light" media containing standard amino acids (e.g., L-Arginine and L-Lysine).
-
Culture a second population of the same cells in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ²H₄-L-Lysine) for at least five cell divisions to ensure complete incorporation.
2. Experimental Treatment:
-
Treat the "heavy" labeled cells with the experimental condition (e.g., a drug).
-
Leave the "light" labeled cells untreated as a control.
3. Sample Preparation:
-
Harvest and lyse both cell populations separately.
-
Measure the protein concentration of each lysate (e.g., using a BCA assay).
-
Combine the "light" and "heavy" lysates in a 1:1 protein ratio.
-
Separate the combined protein mixture (e.g., by SDS-PAGE) and perform in-gel digestion with trypsin.
-
Extract the resulting peptides.
4. LC-MS/MS Analysis:
-
Analyze the extracted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The instrument acquires MS1 scans to detect the "light" and "heavy" peptide pairs, followed by MS2 scans for peptide identification.
5. Data Analysis:
-
Process the raw data using software such as MaxQuant.
-
The software identifies peptide pairs and calculates the Heavy/Light (H/L) ratio from the MS1 peak intensities.
-
Protein abundance ratios are determined from the median of all unique peptide ratios identified for that protein.
Conclusion
The use of stable isotope-labeled internal standards is unequivocally the gold standard for quantitative analysis in mass spectrometry. The inherent ability of a SIL-IS to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for matrix effects and experimental variability. As demonstrated by the comparative data, this leads to significantly improved accuracy and precision, ensuring the generation of high-quality, reliable, and reproducible data essential for research, clinical studies, and drug development. While the initial cost of a SIL-IS may be higher than other standards, the long-term benefits of robust and defensible data far outweigh this investment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
Navigating the Labyrinth of Bioanalysis: A Comparative Guide to Internal Standard Use
For researchers, scientists, and drug development professionals, the quest for accurate and reliable bioanalytical data is paramount. A cornerstone of robust quantitative bioanalysis is the judicious use of internal standards (IS). This guide provides an objective comparison of the predominant internal standard strategies, supported by experimental data, to navigate the regulatory landscape and optimize bioanalytical method development.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established a unified framework for bioanalytical method validation.[1][2] A central tenet of these guidelines is the requirement for a suitable internal standard to be added to all calibration standards, quality control (QC) samples, and study samples to ensure the accuracy and precision of the analytical method.[2] The IS is critical for correcting variability that can occur during sample preparation and analysis.[3]
This guide will delve into a comparative analysis of the two primary types of internal standards: Stable Isotope-Labeled Internal Standards (SIL-ISs) and Structural Analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-ISs)
SIL-ISs are widely considered the "gold standard" in bioanalysis, particularly for mass spectrometry-based assays. These are molecules where one or more atoms of the analyte have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical property to the analyte is the key to their superior performance.
Advantages:
-
Co-elution: SIL-ISs typically co-elute with the analyte, meaning they experience the same matrix effects, which are a common source of analytical variability.
-
Similar Extraction Recovery: Their structural identity ensures they behave almost identically during sample extraction procedures.
-
Improved Accuracy and Precision: By effectively compensating for variations in sample preparation and matrix effects, SIL-ISs generally lead to higher accuracy and precision in quantitative results.
Disadvantages:
-
Cost and Availability: The synthesis of custom SIL-ISs can be expensive and time-consuming.
-
Isotopic Contamination: There is a potential for isotopic interference or "cross-talk" if the SIL-IS is not of high isotopic purity.
A Practical Alternative: Structural Analog Internal Standards
When a SIL-IS is not feasible, a carefully selected structural analog can be a viable alternative. A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte.
Advantages:
-
Lower Cost and Ready Availability: Structural analogs are often more readily available and less expensive than their stable isotope-labeled counterparts.
Disadvantages:
-
Differential Matrix Effects: As they do not co-elute perfectly with the analyte, they may not fully compensate for matrix-induced ion suppression or enhancement, potentially impacting accuracy.
-
Varying Extraction Recovery: Differences in physicochemical properties can lead to different extraction efficiencies compared to the analyte.
Quantitative Performance Comparison: SIL-IS vs. Structural Analog
The following table summarizes a comparative study on the quantification of Tacrolimus in whole blood, illustrating the performance differences between a SIL-IS (¹³C, ²H₃-Tacrolimus) and a structural analog (Ascomycin).
| Validation Parameter | Stable Isotope-Labeled IS (¹³C, ²H₃-Tacrolimus) | Structural Analog IS (Ascomycin) |
| Accuracy (% Bias) | ||
| Low QC (2.5 ng/mL) | -1.2% | -4.8% |
| Mid QC (10 ng/mL) | 0.5% | -2.5% |
| High QC (20 ng/mL) | 1.8% | -1.0% |
| Precision (% CV) | ||
| Low QC (2.5 ng/mL) | 3.5% | 5.2% |
| Mid QC (10 ng/mL) | 2.8% | 4.1% |
| High QC (20 ng/mL) | 2.1% | 3.3% |
| Matrix Effect (% CV) | 4.2% | 9.8% |
This data demonstrates that while both internal standards provided acceptable performance, the deuterated internal standard showed slightly better accuracy and precision.
Experimental Protocols for Internal Standard Evaluation
Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the chosen internal standard.
Internal Standard Selection and Optimization
Objective: To select the most appropriate internal standard and determine its optimal concentration.
Methodology:
-
Candidate Selection:
-
SIL-IS: Procure a high-purity stable isotope-labeled version of the analyte.
-
Analog IS: Choose a structurally similar compound with comparable physicochemical properties and chromatographic behavior.
-
-
Concentration Optimization:
-
Prepare a series of solutions of the candidate IS at different concentrations.
-
Spike these solutions into a blank biological matrix and analyze them.
-
Select a concentration that yields a reproducible and robust signal-to-noise ratio (>20:1) without causing detector saturation. The IS response should ideally be comparable to the analyte's response at the lower limit of quantification (LLOQ).
-
Internal Standard Interference Check
Objective: To confirm that the internal standard does not interfere with the analyte quantification and vice versa.
Methodology:
-
Analyte Interference on IS: Analyze a blank matrix sample spiked with the analyte at its upper limit of quantification (ULOQ) and without the IS.
-
IS Interference on Analyte: Analyze a blank matrix sample spiked with the IS at its working concentration and without the analyte.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the sample containing only the IS should be less than 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the IS in the sample containing only the analyte should be less than 5% of the mean IS response in the blank matrix with IS.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set 1 (Neat Solution): Analyte and IS prepared in the mobile phase at low and high concentrations.
-
Set 2 (Post-extraction Spike): Blank biological matrix from at least six different sources is extracted, and the extract is then spiked with the analyte and IS at the same low and high concentrations as in Set 1.
-
-
Calculate the matrix factor (MF) for both the analyte and the IS for each matrix source:
-
MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Visualizing Key Bioanalytical Concepts
To further elucidate the principles discussed, the following diagrams illustrate critical workflows and decision-making processes in bioanalysis.
Bioanalytical Workflow for Sample Quantification
Decision Tree for Internal Standard Selection
References
Safety Operating Guide
Safe Disposal of Spaglumic Acid-d3: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Spaglumic Acid-d3, catering to researchers, scientists, and drug development professionals. The following procedures are based on best practices for laboratory chemical waste management and information from available safety data sheets for similar compounds.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to:
-
Body Protection: An impervious lab coat or suit.
-
Respiratory Protection: A suitable respirator if dust or aerosols may be generated.
An accessible safety shower and eye wash station are mandatory in the handling area.
Quantitative Data for Handling and Storage
Proper storage is critical to maintaining the stability of this compound and ensuring safety.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Solubility in Water | 29 mg/mL (95.32 mM) |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations. The following protocol provides a general framework for safe disposal.
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Small Spills and Residue Management
-
For small spills, absorb any solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials (e.g., absorbent pads, gloves, wipes) into a designated and clearly labeled waste container.
Step 3: Bulk Material Disposal
-
Solid Waste:
-
Carefully transfer the solid this compound into a suitable, sealed, and clearly labeled waste container. Avoid creating dust.
-
If required by local regulations, mix the solid with an unappealing substance like dirt or cat litter to render it unusable.
-
-
Solutions:
-
Do not dispose of this compound solutions down the drain unless explicitly permitted by your local EHS and water treatment regulations.
-
If drain disposal is not permitted, collect the solution in a labeled, sealed container for chemical waste.
-
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste container by a licensed hazardous waste disposal company.
-
Ensure all personal information is scratched out from any original packaging before disposing of it as regular trash.
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
